Cyclopentane-1,3-diamine hydrochloride
Description
Structure
2D Structure
Properties
Molecular Formula |
C5H13ClN2 |
|---|---|
Molecular Weight |
136.62 g/mol |
IUPAC Name |
cyclopentane-1,3-diamine;hydrochloride |
InChI |
InChI=1S/C5H12N2.ClH/c6-4-1-2-5(7)3-4;/h4-5H,1-3,6-7H2;1H |
InChI Key |
RDJICNCJAMXHMM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC1N)N.Cl |
Origin of Product |
United States |
Significance of Diamine Scaffolds in Organic Chemistry and Materials Science
Diamine scaffolds, which are organic molecules containing two amine groups, are fundamental components in both organic chemistry and materials science. wikipedia.org In organic synthesis, they are considered privileged structural elements and versatile building blocks for creating a wide array of natural products, pharmaceuticals, and other biologically active compounds. researchgate.netresearchgate.netresearchgate.net The nitrogen atoms of the amine groups can act as nucleophiles, bases, or ligands for metal catalysts, enabling a diverse range of chemical transformations. digitellinc.com While 1,2-diamines have been studied extensively, 1,3-diamines are also significant motifs in natural products and serve as crucial building blocks in synthetic organic chemistry. researchgate.netacs.org
In materials science, diamines are essential monomers for the production of polymers such as polyamides (like Nylon), polyimides, and polyureas. wikipedia.orgnih.gov The reaction of the two amine groups with difunctional compounds, like dicarboxylic acids, allows for the formation of long polymer chains. wikipedia.org The properties of the resulting polymer—such as its rigidity, thermal stability, and solubility—are directly influenced by the structure of the diamine monomer. The use of bio-based diamines is also a key area of research for developing sustainable plastics. nih.gov Functional scaffolds in tissue engineering also rely on specific chemical compositions to support cell growth and regeneration, a field where amine-functionalized materials can play a role. nih.govyoutube.com
Historical Context of Cyclopentane Derivatives in Synthetic Endeavors
The synthesis of five-membered rings, or cyclopentanes, has presented a unique and persistent challenge in organic chemistry. baranlab.orgscribd.com Unlike six-membered rings, for which powerful and general reactions like the Diels-Alder and Robinson Annulation exist, there are fewer universally applicable methods for constructing cyclopentane (B165970) cores. baranlab.orgscribd.com This has made the synthesis of functionalized cyclopentane derivatives a significant focus of methodological development. oregonstate.edu
Historically, synthetic strategies have included various approaches such as intramolecular cyclizations, ring expansions, and cycloaddition reactions. baranlab.orgorganic-chemistry.org Many traditional ionic reactions, including aldol (B89426) condensations and enolate alkylations, have been adapted for cyclopentane synthesis. baranlab.org The inherent difficulty is partly due to entropic factors and the potential for angle and torsional strain in transition states. scribd.comlibretexts.org Over the years, numerous specific methods have been developed, from metal-mediated reactions to radical cyclizations, to create these valuable carbocycles, which are present in many complex natural products. baranlab.orgoregonstate.edu The development of novel routes, such as a bio-based synthesis of cyclopentane-1,3-diamine from hemicellulosic feedstock, represents a modern advancement in this ongoing effort. rsc.orgresearchgate.net
Overview of Cyclopentane 1,3 Diamine Hydrochloride As a Research Focus
Cyclopentane-1,3-diamine hydrochloride is the salt form of cyclopentane-1,3-diamine, making it a more stable and easily handled solid for laboratory use. chemscene.comnih.gov Its primary role in contemporary research is as a chemical building block. chemscene.com The presence of two amine groups on the five-membered ring provides two reactive sites for further chemical modification. Researchers utilize this compound as a starting material or intermediate in the synthesis of more elaborate molecules, including novel monomers for poly-condensation reactions. rsc.org For instance, diastereomerically pure cis- and trans-isomers of the free diamine have been used to synthesize new bifunctional diol monomers, which were then successfully applied in the synthesis of polyurethanes. rsc.org
Below is a data table summarizing the basic chemical properties of the parent compound and its dihydrochloride (B599025) salt.
| Property | Value (Cyclopentane-1,3-diamine) | Value (Cyclopentane-1,3-diamine dihydrochloride) |
| Molecular Formula | C₅H₁₂N₂ | C₅H₁₄Cl₂N₂ |
| Molecular Weight | 100.16 g/mol nih.gov | 173.08 g/mol chemscene.comnih.gov |
| Topological Polar Surface Area | 52.04 Ų chemscene.com | 52.04 Ų chemscene.com |
| Hydrogen Bond Donors | 2 chemscene.com | 2 chemscene.com |
| Hydrogen Bond Acceptors | 2 chemscene.com | 2 chemscene.com |
Note: Data corresponds to the general structure and may vary slightly between stereoisomers. The dihydrochloride form indicates two molecules of hydrochloric acid have formed salts with the two amine groups.
Stereoisomerism and Conformational Considerations in Research Design
Established Synthetic Routes to Cyclopentane-1,3-diamine and its Salts
Conventional methods for synthesizing Cyclopentane-1,3-diamine rely on well-established organic reactions that functionalize a pre-existing cyclopentane ring or construct the ring from acyclic precursors.
Reductive amination is a versatile and widely used method for forming amines from carbonyl compounds. wikipedia.org In the context of Cyclopentane-1,3-diamine synthesis, this strategy typically starts with cyclopentane-1,3-dione. The process involves the reaction of the dione (B5365651) with an amine source, followed by reduction of the resulting imine intermediate.
A common and effective variation of this strategy is a two-step process involving oximation followed by hydrogenation. Cyclopentane-1,3-dione is first reacted with hydroxylamine (B1172632) to form cyclopentane-1,3-dioxime. This intermediate is then subjected to catalytic hydrogenation to yield the final diamine. This oximation-hydrogenation pathway is analogous to methods used for producing similar cyclic diamines, such as 1,3-cyclohexanediamine (B1580663) from its corresponding dione. mdpi.com
The final step in this sequence is the hydrogenation of the dioxime. Various catalysts can be employed for this reduction, with rhodium on carbon (Rh/C) being a notable example that provides the desired diamine under mild conditions. rsc.orgrsc.org
Table 1: Reductive Amination Pathway via Oximation
| Step | Reactant | Reagent(s) | Product |
|---|---|---|---|
| 1 | Cyclopentane-1,3-dione | Hydroxylamine (e.g., NH₂OH·HCl, NaOH) | Cyclopentane-1,3-dioxime |
This interactive table summarizes the key steps in the oximation-hydrogenation route.
Another established approach involves the construction of the cyclopentane ring from acyclic precursors that are already functionalized with nitrogen-containing groups or their progenitors. Ring-closing metathesis (RCM) is a powerful tool for this purpose. For instance, a diene precursor derived from carbohydrates can be cyclized using a Grubbs catalyst to form a cyclopentene (B43876) ring. nih.gov Subsequent functionalization of the double bond and manipulation of existing functional groups can lead to the desired 1,3-diamine structure.
An aza-Michael addition to a cyclopentene carboxylate intermediate is a key step to introduce one of the amine functionalities stereoselectively. nih.gov While often used for synthesizing amino acids, this strategy can be adapted for diamine synthesis by choosing appropriate precursors with two nitrogen-containing functionalities.
Deoxyamination strategies involve the conversion of hydroxyl groups into amino groups. This pathway typically begins with a readily available precursor like cyclopentane-1,3-diol. The diol can be synthesized from bio-based intermediates such as 4-hydroxycyclopent-2-enone. researchgate.net
The conversion of the diol to the diamine can be accomplished through a multi-step sequence. A common method involves activating the hydroxyl groups by converting them into good leaving groups (e.g., tosylates or mesylates). These activated intermediates can then undergo nucleophilic substitution with an amine source, such as ammonia (B1221849) or an azide (B81097) followed by reduction. A notable example of this strategy in a related system is the synthesis of trans-cyclopentane-1,2-diamine from the corresponding diol, which proceeds through a diazide intermediate to avoid the risk of explosion, especially on a larger scale. researchgate.net
Green Chemistry Approaches for Sustainable Synthesis
In response to the growing demand for sustainable chemical processes, green chemistry principles have been applied to the synthesis of Cyclopentane-1,3-diamine. These methods focus on using renewable feedstocks and environmentally benign reaction conditions.
A significant advancement in the sustainable synthesis of this compound involves the use of hemicellulose, a major component of biomass. rsc.org Hemicellulose can be processed to yield furfural (B47365), a key bio-based platform chemical. wikipedia.orgnih.gov Furfural, in turn, serves as the starting point for a multi-step synthesis that builds the cyclopentane ring and introduces the required functionalities. rsc.orgrsc.org This approach provides a direct link from renewable plant-based materials to a valuable chemical intermediate, bypassing the reliance on fossil fuels.
The conversion pathway begins with the reduction of furfural to furfuryl alcohol. This alcohol is the crucial precursor for constructing the five-membered carbocyclic ring. rsc.orgmaastrichtuniversity.nl
The cornerstone of the bio-based synthesis of the cyclopentane ring from furfuryl alcohol is the Piancatelli rearrangement. rsc.orgrsc.org This acid-catalyzed reaction converts 2-furylcarbinols into 4-hydroxycyclopentenone derivatives. wikipedia.orgnih.gov In this specific pathway, furfuryl alcohol undergoes the Piancatelli rearrangement to yield 4-hydroxycyclopent-2-enone (4-HCP). rsc.orgresearchgate.net
This rearrangement is a highly efficient method for forming the cyclopentane core from a readily available bio-based starting material. The resulting 4-HCP is a versatile intermediate that can be further transformed. A key subsequent step is the isomerization of 4-HCP to the more stable cyclopentane-1,3-dione (CPDO), a reaction that can be effectively catalyzed by a Ru Shvo catalyst. rsc.orgrsc.org From CPDO, the synthesis proceeds via the reductive amination strategy (oximation and hydrogenation) as described previously to afford Cyclopentane-1,3-diamine. rsc.orgrsc.org
Table 2: Bio-based Synthesis of Cyclopentane-1,3-diamine Precursor
| Step | Starting Material | Key Reaction | Product |
|---|---|---|---|
| 1 | Furfural (from Hemicellulose) | Reduction | Furfuryl alcohol |
| 2 | Furfuryl alcohol | Piancatelli Rearrangement | 4-hydroxycyclopent-2-enone |
This interactive table outlines the initial stages of the green synthesis route from biomass-derived furfural.
Isomerization of 4-Hydroxycyclopent-2-enone to Cyclopentane-1,3-dione via Catalysis
A pivotal step in the synthesis of Cyclopentane-1,3-diamine is the isomerization of 4-hydroxycyclopent-2-enone to the more stable Cyclopentane-1,3-dione. This transformation is critical as Cyclopentane-1,3-dione serves as the direct precursor for the subsequent amination step. Research has shown that this isomerization can be effectively catalyzed, with certain catalysts demonstrating high efficiency and yield.
| Catalyst | Reaction Conditions | Yield of Cyclopentane-1,3-dione | Reference |
|---|---|---|---|
| Ru Shvo Catalyst | Mild conditions | Highly improved | nih.gov |
| Rh-phosphine complex | - | Effective | Current time information in Asia/Manila.rsc.org |
Oxime Hydrogenation Protocols for Amine Formation
Following the formation of Cyclopentane-1,3-dione, the introduction of amine functionalities is achieved through a two-step process: oximation followed by hydrogenation. The dione is first converted to Cyclopentane-1,3-dioxime by reaction with hydroxylamine. This intermediate is then subjected to catalytic hydrogenation to yield the desired Cyclopentane-1,3-diamine.
The choice of catalyst for the hydrogenation of the dioxime is critical for achieving high yield and selectivity. Several heterogeneous catalysts have been investigated for this transformation. A mild oxime hydrogenation using a Rhodium on carbon (Rh/C) catalyst has been shown to be an effective method to produce Cyclopentane-1,3-diamine. nih.gov Other commonly employed catalysts for oxime hydrogenation include Raney Nickel, as well as platinum and palladium-based catalysts. acsgcipr.orgmdpi.com
The selectivity of the hydrogenation is a key consideration, as side reactions can lead to the formation of byproducts. For instance, in some cases, deoximation can occur, leading back to the ketone, or over-reduction can take place. mdpi.com The choice of catalyst and reaction conditions plays a significant role in minimizing these side reactions and maximizing the yield of the primary diamine. For example, nickel catalysts are often noted for their high selectivity towards primary amines, albeit sometimes at the cost of lower activity compared to noble metal catalysts. researchgate.net
| Catalyst | Substrate | Key Findings | Reference |
|---|---|---|---|
| Rh/C | Cyclopentane-1,3-dioxime | Affords the desired Cyclopentane-1,3-diamine under mild conditions. | nih.gov |
| Raney Ni | 1,3-Cyclohexanedione (B196179) dioxime | Effective for hydrogenation to the corresponding diamine. | mdpi.com |
| Pt/Al2O3 | Menthone oxime | Yields up to 90% of the corresponding amine. | mdpi.com |
| Pd/C | 2-Indanone (B58226) oxime | Yields 94% of the corresponding amine in the presence of acid. | mdpi.com |
Solvent Selection and Environmental Impact in Synthesis
Green chemistry metrics, such as the Environmental (E)-Factor and Process Mass Intensity (PMI), are increasingly used to evaluate the environmental performance of chemical processes. scribd.com The E-Factor, for instance, quantifies the amount of waste generated per unit of product, with a lower value indicating a more environmentally friendly process. scribd.com Solvents often constitute a major contributor to the E-Factor in pharmaceutical and fine chemical synthesis.
For amination reactions, solvents like dichloromethane (B109758) (DCM) and 1,2-dichloroethane (B1671644) (DCE) have been traditionally used but are now considered less desirable due to their environmental and health hazards. rsc.org Research into greener alternatives has identified solvents like ethyl acetate (B1210297) as a more sustainable option for reductive amination processes. rsc.org The CHEM21 solvent selection guide provides a comprehensive tool for ranking solvents based on safety, health, and environmental criteria, aiding in the selection of more benign reaction media. acsgcipr.org For the hydrogenation of diones, alcoholic solvents are often employed, and their selection can influence both the reaction rate and selectivity. Current time information in Asia/Manila. The move towards more sustainable, bio-based solvents is a key area of ongoing research to reduce the environmental impact of amine synthesis.
| Solvent | Classification (CHEM21 Guide) | Key Environmental/Safety Considerations | Reference |
|---|---|---|---|
| Water | Recommended | Benign, but can be problematic for water-sensitive reactions. | rsc.org |
| Ethanol | Recommended | Bio-based, low toxicity. | rsc.org |
| Ethyl acetate | Recommended | Good alternative to chlorinated solvents. | rsc.org |
| Dichloromethane (DCM) | Problematic | Suspected carcinogen, environmental concerns. | rsc.org |
| N,N-Dimethylformamide (DMF) | Hazardous | Reproductive toxicity. | nih.gov |
Optimization of Reaction Conditions and Yield Enhancement
To maximize the efficiency and cost-effectiveness of Cyclopentane-1,3-diamine hydrochloride synthesis, careful optimization of reaction conditions is paramount. This includes precise control over pH, stoichiometric ratios of reactants, reaction temperature, and catalyst parameters.
pH Control and Stoichiometric Ratio Analysis
The formation of the Cyclopentane-1,3-dioxime intermediate is highly dependent on the pH of the reaction medium. Oximation reactions are typically reversible, and controlling the pH is crucial to drive the equilibrium towards the product. For the oximation of 1,3-cyclohexanedione, a related compound, it has been demonstrated that a high yield of the dioxime can be achieved under nearly neutral conditions by carefully adjusting the ratio of hydroxylamine hydrochloride to the dione. mdpi.com An excess of the hydroxylamine salt is often necessary to ensure an efficient oximation reaction. mdpi.com
Temperature Effects on Reaction Kinetics and Selectivity
Temperature is a key parameter that influences both the rate and selectivity of the hydrogenation of the dioxime intermediate. Generally, an increase in temperature leads to a faster reaction rate. However, elevated temperatures can also promote undesirable side reactions, thereby reducing the selectivity towards the desired primary diamine. Current time information in Asia/Manila.
In the hydrogenation of hexanal (B45976) oxime, for example, it was observed that higher temperatures favored the desired reaction path, leading to increased selectivity. rsc.org Conversely, in the hydrogenation of cyclic 1,3-diones to their corresponding diols, higher temperatures resulted in a significant decrease in the yield of the desired product. Current time information in Asia/Manila. Therefore, an optimal temperature must be determined that balances a reasonable reaction rate with high selectivity. For the hydrogenation of 1,3-cyclohexanedione dioxime, a reaction temperature of 50 °C was found to be optimal, leading to a 90% yield of the corresponding diamine. mdpi.com
| Reaction | Catalyst | Temperature (°C) | Effect on Yield/Selectivity | Reference |
|---|---|---|---|---|
| Hydrogenation of Cyclopentane-1,3-dione | Ru/C | 80-160 | Increasing temperature decreases yield. | Current time information in Asia/Manila. |
| Hydrogenation of 1,3-Cyclohexanedione dioxime | Raney Ni | 50 | Optimal temperature for high yield (90%). | mdpi.com |
| Hydrogenation of Hexanal oxime | Ru(acac)3/triphos | 140-220 | Higher temperatures favor selectivity. | rsc.org |
Catalyst Selection and Loading Optimization
The choice of catalyst and its loading are critical factors that significantly impact the efficiency and selectivity of the hydrogenation of Cyclopentane-1,3-dioxime. As previously mentioned, catalysts such as Rh/C, Raney Ni, Pt/C, and Pd/C are commonly employed for oxime hydrogenation. nih.govmdpi.com The selection of the optimal catalyst depends on the specific substrate and desired outcome. For instance, in the hydrogenation of 2-indanone oxime, Pd/C showed high activity in producing the amine, while Pt/C favored the formation of the hydroxylamine intermediate. mdpi.com
The catalyst loading, or the amount of catalyst relative to the substrate, is another key parameter to optimize. Insufficient catalyst loading can lead to slow or incomplete reactions, while excessive loading can be uneconomical and may lead to undesired side reactions. interesjournals.org In the hydrogenation of nitrobenzene, it was demonstrated that increasing the catalyst loading of Pd/C resulted in a faster reaction rate. helgroup.com For the hydrogenation of 1,3-cyclohexanedione dioxime with Raney Ni, increasing the catalyst amount from 0.06 g to 0.3 g led to a significant increase in the yield of the corresponding diamine from 60.0% to 87.4%. mdpi.com However, a further increase in catalyst loading may not always translate to a proportional increase in yield and can lead to diminishing returns. Therefore, finding the optimal catalyst loading is crucial for maximizing yield while minimizing costs.
| Substrate | Catalyst | Catalyst Loading | Yield | Reference |
|---|---|---|---|---|
| 1,3-Cyclohexanedione dioxime | Raney Ni | 0.06 g | 60.0% | mdpi.com |
| 1,3-Cyclohexanedione dioxime | Raney Ni | 0.1 g | 75.2% | mdpi.com |
| 1,3-Cyclohexanedione dioxime | Raney Ni | 0.3 g | 87.4% | mdpi.com |
| Cyclopentane-1,3-dione | Ru/C | 2.0 wt % | Lower reaction rate and selectivity | nih.govCurrent time information in Asia/Manila. |
| Cyclopentane-1,3-dione | Ru/C | 10.2 wt % | Higher reaction rate and selectivity | nih.govCurrent time information in Asia/Manila. |
Synthesis of Structural Analogues and Functionalized Derivatives
The functionalization of the cyclopentane-1,3-diamine core is pivotal for tailoring its properties for specific applications. Methodologies range from simple N-substitution to the incorporation of the diamine moiety into complex bifunctional monomers.
Preparation of N-Substituted Cyclopentane-1,3-diamine Derivatives
The modification of the amino groups on the cyclopentane core is a primary strategy for creating functionalized derivatives. The synthesis of orthogonally protected diaminocyclopentenones, for instance, allows for the selective modification of the amine groups, providing a flexible platform for further applications. nih.gov This approach enables the introduction of different substituents onto each nitrogen atom, a crucial step for developing complex molecules. A common method for creating N-substituted derivatives involves masking the primary amino groups as tertiary diallylamines. For the related trans-cyclopentane-1,2-diamine, an improved chemoenzymatic protocol utilizes the synthesis and subsequent enzymatic resolution of its racemic precursor, trans-N,N-diallylcyclopentane-1,2-diamine. researchgate.net This highlights a viable pathway for producing N-substituted cyclopentanediamines that can be further modified after deallylation. General methods such as reductive amination with aldehydes or ketones, or acylation with acid chlorides or anhydrides, can be employed to yield a wide array of N-substituted products with tailored electronic and steric properties.
Synthetic Routes to Bifunctional Monomers Incorporating the Cyclopentane-1,3-diamine Moiety
A significant application of cyclopentane-1,3-diamine (CPDA) is its use as a central building block for novel bifunctional monomers, particularly for poly-condensation reactions. A sustainable ("green") route for the synthesis of CPDA from hemicellulosic feedstock has been established. researchgate.netrsc.orgmaastrichtuniversity.nl This multi-step synthesis involves:
The Piancatelli rearrangement of furfuryl alcohol to 4-hydroxycyclopent-2-enone (4-HCP). rsc.orgmaastrichtuniversity.nl
Isomerization of 4-HCP to cyclopentane-1,3-dione (CPDO). rsc.orgmaastrichtuniversity.nl
Conversion of CPDO to cyclopentane-1,3-dioxime (CPDX). rsc.orgmaastrichtuniversity.nl
A mild oxime hydrogenation of CPDX to yield the final CPDA. rsc.orgmaastrichtuniversity.nl
Once synthesized, diastereomerically pure cis- and trans-isomers of CPDA can be reacted with other bio-based molecules to create bifunctional monomers. For example, reactions with bio-based lactones like γ-valerolactone (GVL) or with 5-(hydroxymethyl)furfural (HMF) have been used to synthesize novel bifunctional diol monomers that contain internal amide and imine groups, respectively. rsc.orgmaastrichtuniversity.nl These monomers have been successfully applied in the synthesis of advanced polymers like polyurethanes. rsc.orgmaastrichtuniversity.nl
| CPDA Isomer | Reactant | Resulting Monomer Type | Internal Functional Group | Polymer Application |
|---|---|---|---|---|
| cis/trans | γ-valerolactone (GVL) | Bifunctional Diol | Amide | Polyurethanes rsc.orgmaastrichtuniversity.nl |
| cis/trans | 5-(hydroxymethyl)furfural (HMF) | Bifunctional Diol | Imine | Polyurethanes rsc.orgmaastrichtuniversity.nl |
Derivatization for Specific Research Applications (e.g., ligands)
The derivatization of diamines is a cornerstone for the development of specialized ligands, particularly for metal-catalyzed asymmetric reactions. Chiral N,N'-dimethyl-1,2-diphenylethylene-1,2-diamine (DMPEDA) and its derivatives are well-known examples used as chiral ligands. orgsyn.org These complexes are effective in asymmetric hydrogen transfer reactions and enantioconvergent cross-coupling reactions. orgsyn.org By analogy, N,N'-dialkylation of cyclopentane-1,3-diamine is a direct strategy to produce analogous chiral ligands. The steric profile and conformational rigidity imparted by the cyclopentane backbone make its derivatives attractive candidates for creating highly selective catalysts. The synthesis of such ligands would typically involve the reaction of the diamine with an appropriate alkyl halide or a reductive amination process, allowing for precise control over the steric and electronic environment of the resulting metal complex.
Comparative Analysis of Synthetic Pathways with Related Diamine Systems
Understanding the synthesis of cyclopentane-1,3-diamine is enhanced by comparing its preparative routes with those of other structurally related cyclic diamines, such as cyclobutane-1,3-diamine (B1322089) and cyclohexanediamine (B8721093).
Analogies to Cyclobutane-1,3-diamine Synthesis
The synthesis of cyclobutane-derived diamines, including cis- and trans-1,3-diaminocyclobutane, often relies on constructing the four-membered ring from acyclic precursors. acs.orgacs.orgnih.govenamine.net A prominent strategy involves the use of classical malonate alkylation chemistry to build the cyclobutane (B1203170) ring. acs.orgacs.orgnih.govenamine.net Following the ring formation, the amino functionalities are introduced through orthogonal retrosynthetic transformations. acs.org These can include methods like the Curtius rearrangement of acyl azides derived from carboxylic acids or the reductive amination of corresponding ketoacids. acs.org This "ring-construction" approach is fundamentally different from the bio-based synthesis of cyclopentane-1,3-diamine, which starts with a pre-formed five-membered ring precursor (furfuryl alcohol) that is subsequently rearranged and functionalized. rsc.org
Comparisons with Cyclohexanediamine Synthesis Routes
Multiple synthetic pathways have been designed for 1,3-cyclohexanediamine (1,3-CHDA), a six-membered ring analogue. researchgate.netmdpi.com These routes provide a stark contrast to the synthesis of cyclopentane-1,3-diamine, particularly in their choice of starting materials, which are often derived from benzene (B151609) chemistry.
Key synthetic pathways for 1,3-CHDA include:
Hydrogenation of m-phenylenediamine (B132917) : This method involves the direct reduction of the aromatic ring of a commercially available precursor. mdpi.com
Reductive Amination of Resorcinol (B1680541) : A one-pot reaction where resorcinol is reacted with ammonia and molecular hydrogen. researchgate.netmdpi.com
Oximation-Hydrogenation of 1,3-Cyclohexanedione (1,3-CHD) : This is a highly efficient, two-step process. 1,3-CHD, which can be obtained by hydrogenating resorcinol, is first converted to its oxime with hydroxylamine. researchgate.netmdpi.com The resulting oxime intermediate is then hydrogenated over a catalyst like Raney Ni to produce 1,3-CHDA with high yield. researchgate.netmdpi.com
The reliance on aromatic precursors like resorcinol and m-phenylenediamine in cyclohexanediamine synthesis contrasts with the bio-based route for cyclopentane-1,3-diamine, which utilizes furan-based feedstock from hemicellulose. rsc.orgmdpi.com While both syntheses can employ an oximation-hydrogenation sequence starting from a cyclic dione, the origin of the dione itself (petrochemical vs. biomass) represents a major strategic difference.
| Diamine | Key Synthetic Strategy | Common Starting Material(s) | Reference |
|---|---|---|---|
| Cyclopentane-1,3-diamine | Rearrangement and functionalization of a bio-based precursor | Furfuryl alcohol | rsc.orgmaastrichtuniversity.nl |
| Cyclobutane-1,3-diamine | Ring construction via malonate alkylation, followed by functional group interconversion | Malonates, ketoacids | acs.orgacs.org |
| 1,3-Cyclohexanediamine | Hydrogenation of aromatic precursors or oximation-hydrogenation of a cyclic dione | Resorcinol, m-phenylenediamine, 1,3-Cyclohexanedione | researchgate.netmdpi.com |
Relationship to Other Cyclopentane Diamine Isomers (e.g., 1,2-diamines)
A key divergence in the synthesis of these isomers lies in their common precursors. The synthesis of cyclopentane-1,3-diamine often strategically utilizes cyclopentane-1,3-dione as a key intermediate. rsc.orgresearchgate.net In contrast, historical and some modern syntheses of cyclopentane-1,2-diamine (B1201933) have employed cyclopentane-1,2-dione or precursors that can establish the adjacent amine functionalities, such as cyclopentene. researchgate.netontosight.ai
Strategic Pathways from Dione Precursors
A notable and sustainable route to cyclopentane-1,3-diamine (CPDA) begins with hemicellulosic feedstock. rsc.orgresearchgate.net This multi-step process highlights a modern approach to creating valuable chemical building blocks from renewable sources. rsc.orgresearchgate.net The core of this pathway involves the formation of cyclopentane-1,3-dione (CPDO), which is then converted to cyclopentane-1,3-dioxime (CPDX). rsc.orgresearchgate.net A final, mild hydrogenation of the dioxime yields the desired cyclopentane-1,3-diamine. rsc.orgresearchgate.net This method can produce diastereomerically pure cis- and trans-isomers of the diamine. rsc.org
Piancatelli rearrangement of furfuryl alcohol to yield 4-hydroxycyclopent-2-enone (4-HCP). rsc.orgresearchgate.net
Isomerization of 4-HCP into the more stable cyclopentane-1,3-dione (CPDO). rsc.orgresearchgate.net
Oximation of CPDO to form cyclopentane-1,3-dioxime (CPDX). rsc.orgresearchgate.net
Hydrogenation of CPDX to give cyclopentane-1,3-diamine (CPDA). rsc.orgresearchgate.net
In comparison, the pioneering synthesis of racemic trans-cyclopentane-1,2-diamine started from diethyl glutarate and diethyl oxalate, proceeding through the key intermediate cyclopentane-1,2-dione dioxime. researchgate.net This highlights a classical approach that relies on petrochemical feedstocks and different synthetic transformations to build the 1,2-difunctionalized cyclopentane ring. The synthesis of the 1,2-isomer has historically been challenging due to the instability of the free diamine. researchgate.netrsc.org
Finally, the resulting diamine base, whether it is the 1,3- or 1,2-isomer, can be converted to its more stable and handleable hydrochloride salt by treatment with hydrochloric acid.
Stereochemical Considerations
The stereochemical outcomes of these syntheses are critical. For cyclopentane-1,3-diamine, two chiral centers are present, leading to three possible stereoisomers:
(1R,3R)-cyclopentane-1,3-diamine (trans)
(1S,3S)-cyclopentane-1,3-diamine (trans)
cis-cyclopentane-1,3-diamine (a meso compound)
Similarly, cyclopentane-1,2-diamine also has three stereoisomers. However, the trans-isomer possesses C2 symmetry, making its enantiomers valuable as chiral ligands in asymmetric catalysis. rsc.org The cis-isomer is a meso form. The development of stereoselective syntheses to access specific, enantiomerically pure isomers is a significant area of research for both classes of diamines. nih.gov
The table below summarizes the key differences between the synthetic approaches for cyclopentane-1,3-diamine and cyclopentane-1,2-diamine.
| Feature | Cyclopentane-1,3-diamine | Cyclopentane-1,2-diamine |
|---|---|---|
| Key Precursor | Cyclopentane-1,3-dione rsc.orgresearchgate.net | Cyclopentane-1,2-dione or Cyclopentene researchgate.netontosight.ai |
| Example Starting Material (Modern/Bio-based) | Hemicellulosic feedstock (via furfuryl alcohol) rsc.org | Not typically synthesized from bio-based diones |
| Intermediate Functional Group for Amination | Dioxime rsc.org | Dioxime researchgate.net or via aziridination/epoxidation of cyclopentene |
| Stereoisomers | One meso (cis) and one pair of enantiomers (trans) | One meso (cis) and one pair of enantiomers (trans) |
| Synthetic Challenges | Control of stereochemistry during hydrogenation | Instability of the free diamine, historically complex syntheses researchgate.netrsc.org |
Research Findings
Recent research has focused on developing greener and more efficient routes to these diamines. The bio-based synthesis of cyclopentane-1,3-diamine from hemicellulose is a prime example of this trend, offering a sustainable alternative to traditional petrochemical-based methods. rsc.org For cyclopentane-1,2-diamine, modern synthetic efforts have led to novel and more efficient approaches that have renewed interest in this historically underestimated chiral motif for a wide range of applications, including as a scaffold for chiral ligands and receptors. researchgate.netrsc.org The choice of synthetic strategy is therefore not only dependent on the desired substitution pattern (1,3- vs. 1,2-) but also on the desired stereochemistry and the increasing demand for sustainable chemical manufacturing.
The data below provides a comparative overview of the properties of the different isomers of this compound.
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Stereochemistry |
|---|---|---|---|
| cis-Cyclopentane-1,3-diamine dihydrochloride (B599025) nih.gov | C5H14Cl2N2 | 173.08 | Meso |
| trans-Cyclopentane-1,3-diamine (B1506594) dihydrochloride chemscene.com | C5H14Cl2N2 | 173.08 | Racemic (mixture of R,R and S,S) |
| (1R,3R)-Cyclopentane-1,3-diamine | C5H12N2 | 100.16 | Enantiopure (trans) |
| (1S,3S)-Cyclopentane-1,3-diamine | C5H12N2 | 100.16 | Enantiopure (trans) |
Diastereomeric Forms of this compound (cis- and trans-isomers)
This compound exists in two diastereomeric forms: cis and trans. In the cis-isomer, the two amino groups are situated on the same face of the cyclopentane ring, whereas in the trans-isomer, they are on opposite faces. Each of these diastereomers is a racemic mixture of two enantiomers. The cis-isomer comprises the (1R,3S) and (1S,3R) enantiomers, while the trans-isomer consists of the (1R,3R) and (1S,3S) enantiomers. The distinct spatial arrangement of the amino functionalities in these isomers results in different molecular symmetries and physical properties, which in turn dictates their reactivity and interaction with other chiral molecules.
| Isomer | Enantiomers | Relative Position of Amino Groups |
| cis-Cyclopentane-1,3-diamine | (1R,3S) and (1S,3R) | Same side of the ring |
| trans-Cyclopentane-1,3-diamine | (1R,3R) and (1S,3S) | Opposite sides of the ring |
Chiral Resolution Techniques for Enantiomeric Purity
For applications in asymmetric synthesis and the development of pharmaceuticals, obtaining enantiomerically pure forms of cyclopentane-1,3-diamine is often a prerequisite. Various techniques are employed to resolve the racemic mixtures of its diastereomers.
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for the separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that exhibits differential interactions with the enantiomers of a racemic compound, leading to different elution times and enabling their separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used for the resolution of a variety of chiral compounds, including diamines. For instance, cellulose tris(3,5-dimethylphenylcarbamate) has been shown to be effective in separating enantiomers of various compounds. The separation is based on the formation of transient diastereomeric complexes between the CSP and the enantiomers through a combination of interactions, including hydrogen bonding, dipole-dipolethe interactions, and steric repulsion.
Asymmetric synthesis offers a direct pathway to enantiomerically pure compounds through the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. Evans oxazolidinones are a well-established class of chiral auxiliaries that have been successfully employed in a wide range of asymmetric transformations, including alkylations and aldol (B89426) reactions. In the synthesis of chiral cyclopentane derivatives, an Evans auxiliary can be attached to a suitable precursor to direct the formation of new stereocenters with high diastereoselectivity. After the desired stereochemistry has been established, the auxiliary can be cleaved to furnish the enantiomerically enriched product.
A classical and widely used method for resolving racemic mixtures is through the formation of diastereomeric salts with a chiral resolving agent. For a racemic amine like cyclopentane-1,3-diamine, a chiral acid such as tartaric acid can be employed. The reaction of the racemic diamine with an enantiomerically pure chiral acid results in the formation of a pair of diastereomeric salts. These diastereomeric salts possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization. The less soluble diastereomeric salt crystallizes preferentially from the solution, enabling its isolation. The resolved amine can then be liberated from the salt by treatment with a base. This technique can be highly efficient, particularly when the undesired diastereomer in solution can be epimerized to the desired diastereomer, a process known as crystallization-induced diastereomer transformation.
Enzymatic resolution provides a highly selective and environmentally friendly method for the separation of enantiomers. Enzymes, being chiral macromolecules, can catalyze reactions on one enantiomer of a racemic substrate at a significantly higher rate than the other. Lipases are a class of enzymes commonly used for the kinetic resolution of racemic amines. The process typically involves the enantioselective acylation of the diamine. For example, Lipase B from Candida antarctica has been shown to be an excellent catalyst for the enantioselective acetylation of various diamines. One enantiomer is acylated by the enzyme, while the other remains unreacted. The resulting acylated product and the unreacted amine can then be separated by conventional methods.
Strategies for High Diastereoselectivity in Derivative Synthesis
Achieving high diastereoselectivity is a key challenge in the synthesis of substituted cyclopentane derivatives. The stereochemical outcome of a reaction can be influenced by a variety of factors, including the choice of substrates, reagents, catalysts, and reaction conditions. For instance, the synthesis of cis-cyclopentane-1,2-diamine (B3003292) derivatives has been achieved with high diastereoselectivity through an organophotoredox-catalyzed [3 + 2] cycloaddition. Similarly, the reduction of a cyclopentenone derivative with DIBAL-H has been reported to proceed with high diastereoselectivity. The inherent stereochemistry of the cyclopentane-1,3-diamine starting material will also play a crucial role in directing the stereochemistry of subsequent transformations, as the existing stereocenters can influence the facial selectivity of reagent approach. A novel route for the synthesis of cyclopentane-1,3-diamine from hemicellulosic feedstock has also been established.
| Method | Principle | Key Reagents/Components |
| Chiral Chromatography | Differential interaction with a chiral stationary phase | Cellulose-based columns |
| Asymmetric Synthesis | Use of a chiral auxiliary to direct stereochemistry | Evans oxazolidinones |
| Crystallization-Induced Resolution | Formation and separation of diastereomeric salts | Tartaric acid |
| Enzymatic Resolution | Enantioselective enzymatic reaction | Lipases |
Catalytic System Influence on Stereochemical Outcome
The stereochemical outcome of the synthesis of cyclopentane-1,3-diamine precursors is highly dependent on the chosen catalytic system. In the hydrogenation of bio-based platform molecules like 4-hydroxycyclopent-2-enone and cyclopentane-1,3-dione to their corresponding 1,3-diols, a pre-activated Knölker-type iron catalyst has been utilized. researchgate.net A key finding is that the choice of substituents on the catalyst's ligand can substantially influence the cis-trans ratio of the resulting diol products. researchgate.net This demonstrates the tunability of the stereochemical outcome by modifying the chiral environment of the catalyst.
A multi-step synthesis route starting from furfuryl alcohol involves the isomerization of 4-hydroxycyclopent-2-enone into cyclopentane-1,3-dione using a Ru Shvo catalyst, followed by conversion to cyclopentane-1,3-dioxime. rsc.org The final step, a mild oxime hydrogenation over a Rhodium-on-carbon (Rh/C) catalyst, yields the desired cyclopentane-1,3-diamine. rsc.org The conditions of this hydrogenation are crucial for preserving the stereochemistry established in earlier steps.
| Catalyst System | Precursor | Product | Stereochemical Control |
| Knölker-type iron catalyst | 4-hydroxycyclopent-2-enone | Cyclopentane-1,3-diol | Ligand substituents affect cis-trans ratio researchgate.net |
| Ru Shvo catalyst | 4-hydroxycyclopent-2-enone | Cyclopentane-1,3-dione | Isomerization step rsc.org |
| Rh/C | Cyclopentane-1,3-dioxime | Cyclopentane-1,3-diamine | Mild oxime hydrogenation rsc.org |
Role of Substituent Effects on Selectivity
Substituent effects play a crucial role in directing the stereoselectivity of reactions to form functionalized cyclopentane rings. In the rhodium-catalyzed synthesis of complex cyclopentanes, increasing the steric bulk of substituents on the reacting allyl alcohol can enhance the diastereoselectivity of the key rsc.orgresearchgate.net-sigmatropic rearrangement step. nih.gov For instance, replacing a methyl group at the C(3) position of the alcohol with a bulkier isopropyl moiety leads to a modest improvement in enantioselectivity. nih.gov
This principle extends to the application of chiral diamines as ligands. In the synthesis of chiral 1,3-diamines derived from cis-2-benzamidocyclohexanecarboxylic acid, it was confirmed that the substituents on the two amino groups could control the enantioselectivity of the product in a subsequent Cu-catalyzed asymmetric Henry reaction. nih.gov This highlights how modifying the steric and electronic properties of substituents on the diamine scaffold can fine-tune its stereochemical influence when it acts as a chiral ligand. nih.gov
Mechanistic Insights into Stereocontrol
Mechanistic studies provide a deeper understanding of how stereocontrol is achieved. In the domino sequence for synthesizing cyclopentanes initiated by a rhodium carbene, the diastereoselectivity is largely driven by the minimization of allylic 1,3-strain (A(1,3)-strain) in the transition states. nih.gov The reaction proceeds through key rearrangements, including an oxy-Cope rearrangement, where the molecule adopts a chair-like transition state. nih.gov In this conformation, the bulkiest substituents preferentially occupy equatorial positions to minimize steric interactions. nih.gov The competition between different chair-like transition states determines the enantiomeric excess of the final product; a strong preference for one transition state over its enantiomeric counterpart leads to high enantioselectivity. nih.gov The observed 82% enantiomeric excess in one such cyclopentane synthesis corresponds to a roughly ten-to-one preference for the favored transition state pathway. nih.gov
Impact of Stereoisomerism on Research Applications
The distinct three-dimensional structures of cis- and trans-cyclopentane-1,3-diamine and its derivatives have a profound impact on their use in material science and asymmetric catalysis.
Effects of cis-trans Ratio on Material Properties
The stereochemistry of cycloaliphatic monomers is a critical factor in determining the properties of the resulting polymers. Generally, the trans isomer of a racemic cycloaliphatic monomer imparts higher rigidity to the polymer backbone, leading to an increased glass transition temperature (Tg). nih.gov The higher symmetry of the trans isomer also promotes more efficient crystal packing, favoring higher crystallinity compared to the cis isomer. nih.gov
This effect has been studied in polyesters based on the precursor 1,3-cyclopentanediol (CPdiol). nih.gov Research on the thermal stability of these polymers revealed significant differences between isomers. Polymers with predominantly trans-CPdiol end-groups undergo thermal dehydration at temperatures of 200 °C and higher. nih.gov In contrast, polymers with cis-CPdiol end-groups are less thermally stable, undergoing degradative ester bond cleavage at a lower temperature of 180 °C. nih.gov This difference in stability is attributed to the preferred conformations of the isomers; the cis-isomer's hydroxyl groups can adopt axial positions that facilitate intramolecular interactions leading to different degradation pathways. nih.gov
| Isomer | Effect on Polymer Properties | Thermal Stability / Degradation Pathway |
| trans | Higher rigidity, higher crystallinity, higher Tg nih.gov | Good thermal stability up to 200 °C; undergoes thermal dehydration at higher temperatures nih.gov |
| cis | Lower rigidity, lower crystallinity | Less stable; undergoes degradative ester bond cleavage at 180 °C nih.gov |
Stereospecificity in Ligand Design for Asymmetric Catalysis
Chiral diamines are foundational building blocks for synthesizing ligands used in asymmetric catalysis. myuchem.com The specific stereoisomer of the diamine is crucial for creating a well-defined chiral pocket around the metal center, which in turn dictates the stereochemical outcome of the catalyzed reaction.
While direct examples for cyclopentane-1,3-diamine are specialized, the principle is well-demonstrated by the closely related chiral 1,3-diamines derived from a cyclohexane core. These diamines have been successfully used as ligands in the copper-catalyzed asymmetric Henry reaction between benzaldehyde and nitromethane. nih.gov The reaction affords β-nitroalcohols in excellent yields and high enantioselectivities. nih.gov The precise stereochemistry of the diamine ligand, including the configuration of its stereocenters and the nature of the substituents on the nitrogen atoms, is directly responsible for inducing the high degree of enantiomeric excess in the product. nih.gov This underscores the importance of stereospecificity: a specific stereoisomer of the ligand is required to achieve a desired stereochemical result in the product.
| Ligand Type | Catalyzed Reaction | Role of Stereospecificity | Outcome |
| Chiral 1,3-Diamine-Copper Complex | Asymmetric Henry Reaction | The specific stereochemistry of the diamine ligand creates a chiral environment that favors one enantiomeric pathway. nih.gov | High yields and excellent enantioselectivities (up to 98% yield, 91% enantiomeric excess) nih.gov |
This compound as a Ligand Precursor
This compound is the stable salt form of the free diamine. The free base, which is necessary for ligand synthesis, can be readily obtained by neutralization. The diamine itself can be synthesized through a green route starting from hemicellulosic feedstock. This multi-step process involves the conversion of furfuryl alcohol to cyclopentane-1,3-dione, followed by oximation and subsequent hydrogenation to yield the final diamine product. rsc.org This bio-based approach provides access to both cis- and trans-isomers of CPDA, which are crucial for developing stereochemically distinct ligands. rsc.org
The presence of two primary amine groups allows for the straightforward derivatization of cyclopentane-1,3-diamine into a wide array of chiral ligands. Vicinal and 1,3-diamines are important structural motifs in molecules used for asymmetric catalysis. nih.gov While specific research on ligands derived from cyclopentane-1,3-diamine is not extensively documented, established synthetic methodologies for other diamines are directly applicable.
Common strategies to form more complex ligands from a diamine backbone include:
Schiff Base Condensation: Reaction with chiral aldehydes or ketones results in the formation of chiral Schiff base (or imine) ligands. These ligands are particularly useful in coordination chemistry due to their ease of synthesis and electronic tunability.
N-Alkylation and N-Arylation: Introducing chiral substituents onto the nitrogen atoms via reaction with alkyl or aryl halides can create sterically demanding and electronically modified ligands.
Acylation: Reaction with acyl chlorides or anhydrides can produce diamide (B1670390) ligands. These ligands can be designed to incorporate additional donor atoms or chiral moieties.
The choice of the cis- or trans-isomer of cyclopentane-1,3-diamine is a critical first step in the synthesis, as the spatial orientation of the amine groups is locked by the cyclopentane ring, directly influencing the geometry and chirality of the resulting ligand and its subsequent metal complexes.
The design of effective chelating ligands is fundamental to controlling the reactivity and selectivity of metal-based catalysts. utexas.edu Several key principles guide the design of ligands using a diamine scaffold like cyclopentane-1,3-diamine.
Chelate Effect: Diamines act as bidentate ligands, binding to a metal center through both nitrogen atoms to form a stable chelate ring. libretexts.org This is entropically more favorable than the coordination of two separate monodentate amine ligands. For a 1,3-diamine, a stable six-membered chelate ring is formed.
Backbone Rigidity: The cyclopentane ring provides a conformationally restricted backbone. This rigidity helps to minimize conformational ambiguity in the metal complex, which can lead to higher enantioselectivity in catalytic reactions.
Stereochemistry: The use of enantiomerically pure cis- or trans-cyclopentane-1,3-diamine allows for the creation of a well-defined chiral environment around the metal center.
The cis-isomer will hold the two nitrogen donor atoms on the same side of the cyclopentane ring, resulting in a specific bite angle and coordination geometry.
The trans-isomer places the nitrogen atoms on opposite sides, which can be used to create larger, more complex ligand architectures or to bridge multiple metal centers.
Steric and Electronic Tuning: The properties of the ligand can be fine-tuned by adding substituents to the diamine backbone. Bulky groups can be used to create a chiral pocket around the metal's active site, influencing substrate approach. Electron-withdrawing or -donating groups can modify the electronic properties of the metal center, affecting its catalytic activity.
Applications in Asymmetric Catalysis
Cyclopentane-1,3-diamine and its derivatives have emerged as valuable scaffolds for the development of chiral ligands and organocatalysts for asymmetric catalysis. The rigid cyclopentane backbone provides a well-defined stereochemical environment, while the two amino groups offer versatile points for modification and coordination to metal centers or interaction with substrates.
Enantioselective Transformations Mediated by Cyclopentane-1,3-diamine-Derived Catalysts
Catalysts derived from 1,3-diamines have been successfully employed in a variety of enantioselective transformations. The defined spatial relationship between the two amine groups in the 1,3-disubstituted cyclopentane ring is crucial for inducing high stereoselectivity. These catalysts operate by forming transient chiral intermediates with the substrates, thereby directing the approach of the reagent to one specific face of the molecule.
One notable application is in asymmetric Mannich reactions of ketones. Catalysts where primary and tertiary amine groups are in a 1,3-relationship have been designed and synthesized. nii.ac.jp In these systems, the primary amine typically forms an enamine intermediate with the ketone, while the protonated tertiary amine can interact with the electrophile, cooperatively catalyzing the reaction with high enantioselectivity under mild conditions. nii.ac.jp The 1,3-disposition of the amine groups provides a distinct pocket that can accommodate various ketones and effectively control the stereochemical outcome. nii.ac.jp
| Transformation | Catalyst Type | Substrates | Enantioselectivity (ee) |
| Asymmetric Mannich Reaction | 1,3-Diamine Derivative | Ketones, Imines | High |
| Asymmetric 1,3-Dipolar Cycloaddition | Azomethine Ylid | Alkenes, Imines | High diastereoselectivity |
| Asymmetric Desymmetrization | Organocatalyst | Cyclopentene-1,3-diones | Good to high |
Organocatalysis with Modified Cyclopentane-1,3-diamine Systems (e.g., thiourea (B124793) catalysts)
The modification of cyclopentane-1,3-diamine to incorporate other functional groups has led to the development of powerful bifunctional organocatalysts. A prominent example is the integration of a thiourea moiety. researchgate.netrsc.org Chiral thiourea organocatalysts derived from diamines are highly effective in promoting a wide range of asymmetric reactions. mdpi.com
The catalytic power of these systems stems from their ability to activate both the nucleophile and the electrophile simultaneously through non-covalent interactions. The thiourea group, with its two acidic N-H protons, acts as a hydrogen-bond donor to activate the electrophile (e.g., a nitroolefin or an imine). researchgate.netrsc.org Concurrently, the basic amine group from the diamine backbone activates the nucleophile (e.g., a 1,3-dicarbonyl compound) by forming a hydrogen bond or through deprotonation. researchgate.net This dual activation within a single chiral molecule brings the reactants into close proximity in a highly organized, chiral transition state, leading to excellent enantioselectivity. Camphor-derived 1,3-diamine thiourea catalysts have shown high efficiency in the conjugate addition of dicarbonyl compounds to trans-β-nitrostyrene. mdpi.com
| Catalyst Scaffold | Reaction Type | Nucleophile | Electrophile | Enantioselectivity (er) |
| Camphor-derived endo-1,3-diamine | Michael Addition | Acetylacetone | trans-β-nitrostyrene | 91.5:8.5 |
| Cyclohexane-1,2-diamine | Michael Addition | 1,3-Dicarbonyls | Nitroolefins | Moderate to high |
| Cinchona Alkaloid | aza-Henry Reaction | Nitroalkanes | N-Boc Imines | High |
Metal-Catalyzed Asymmetric Reactions (e.g., hydrogenation, cycloaddition)
Chiral ligands based on cyclopentane-1,3-diamine are highly effective in transition metal-catalyzed asymmetric reactions. The diamine can coordinate to a metal center (e.g., Ruthenium, Rhodium, Iridium, Palladium), creating a chiral environment that directs the stereochemical outcome of the reaction. nih.govresearchgate.net
Asymmetric Hydrogenation: In asymmetric hydrogenation, chiral diamine ligands, often N-monosulfonylated, are used in combination with metals like Ruthenium to create highly effective catalysts for the reduction of prochiral ketones and olefins. nih.govnih.gov The catalyst differentiates between the two prochiral faces of the substrate's double bond, leading to the preferential formation of one enantiomer of the product. nih.gov The mechanism often involves the cooperative action of the metal center and the N-H group of the diamine ligand, which can participate in the hydrogen transfer step. researchgate.net
Asymmetric Cycloaddition: Cyclopentane-1,3-diamine derivatives can also be used to construct ligands for asymmetric cycloaddition reactions, such as the 1,3-dipolar cycloaddition of azomethine ylides. nih.govresearchgate.net These reactions are powerful tools for constructing complex, stereochemically rich cyclic molecules. The chiral metal complex templates the cycloaddition, controlling both the diastereo- and enantioselectivity of the product. nih.govmdpi.com
| Reaction Type | Metal | Ligand Type | Substrate | Product | Stereoselectivity |
| Asymmetric Hydrogenation | Ruthenium(II) | N-monosulfonylated diamine | Quinolines | 1,2,3,4-Tetrahydroquinolines | Good to excellent ee |
| Asymmetric Hydrogenation | Iridium | P,N,N-type ligand | Ketones | Chiral Alcohols | >99% ee |
| 1,3-Dipolar Cycloaddition | Silver(I) | Chiral Phosphine | Azomethine ylides | Fused Pyrrolidines | Excellent stereoselectivity |
Kinetic Resolution Reactions Utilizing Cyclopentane-1,3-diamine-based Catalysts
Kinetic resolution is a method for separating a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. When this process is combined with in situ racemization of the slower-reacting enantiomer, it becomes a dynamic kinetic resolution (DKR), which allows for the theoretical conversion of 100% of the racemic starting material into a single, enantiomerically pure product. wikipedia.orgprinceton.edu
Catalysts derived from chiral diamines, including cyclopentane-based structures, are well-suited for DKR processes. nih.gov For instance, lipase-catalyzed enantioselective acetylation of (±)-cis-N-(alkoxycarbonyl)cyclopentane-1,2-diamines has been shown to proceed via a DKR pathway. acs.orgnih.gov In these systems, a racemization catalyst (often a metal complex) continuously interconverts the enantiomers of the starting material, while an enzyme or another chiral catalyst selectively reacts with only one of them. wikipedia.org The efficiency of a DKR process depends on the careful tuning of both the resolution and the racemization steps. princeton.edu While specific examples focusing solely on cyclopentane-1,3-diamine are less common in the literature than for its 1,2-isomer, the principles demonstrated with other chiral diamines underscore the potential of 1,3-diamine-based catalysts in this powerful synthetic strategy. mdpi.com
| Resolution Type | Catalyst System | Substrate | Outcome |
| Dynamic Kinetic Resolution | Lipase B from Candida antarctica | (±)-cis-N-(alkoxycarbonyl)cyclopentane-1,2-diamines | Enantioselective acetylation |
| Dynamic Kinetic Resolution | Ruthenium complex + Lipase | Secondary Alcohols | >99% ee of acetylated product |
| Kinetic Resolution | Ag(I) complex | Racemic cyclopentene-1,3-diones | High resolution efficiency |
Development of Coordination Polymers and Metal-Organic Frameworks
Coordination polymers (CPs) and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The choice of the organic linker is critical in determining the topology, porosity, and ultimately the function of the resulting framework.
The use of cyclopentane-1,3-diamine as a primary or secondary building block in MOF synthesis offers intriguing possibilities. Its two amine groups can coordinate to metal centers, potentially forming robust, multidimensional networks. nih.gov Furthermore, the uncoordinated N-H groups can project into the pores of the framework, providing sites for hydrogen bonding that can enhance substrate binding and recognition, or even serve as catalytic centers for post-synthetic modification. rsc.orgrsc.org The inherent chirality of cyclopentane-1,3-diamine could also be exploited to construct chiral MOFs for applications in enantioselective separations and catalysis.
Design and Synthesis of Extended Structures Incorporating Diamine Units
The rigid, cyclic nature of the cyclopentane-1,3-diamine (CPDA) backbone makes it an attractive component in the design of monomers for polymerization. The spatial orientation of the amino groups dictates the directionality of polymer chain growth, influencing the final architecture of the macromolecule. A notable application of both cis- and trans-CPDA is in the synthesis of novel bifunctional diol monomers for polyurethanes. rsc.org
A bio-based synthetic route has been established to produce diastereomerically pure cis- and trans-isomers of CPDA from hemicellulosic feedstock. rsc.org This process involves several steps, including the Piancatelli rearrangement of furfuryl alcohol, isomerization to cyclopentane-1,3-dione, conversion to the corresponding dioxime, and subsequent hydrogenation to yield the diamine. rsc.org
These separated cis- and trans-CPDA isomers can then be reacted with other bio-based molecules to create extended structures. For instance, reaction with γ-valerolactone (GVL) introduces internal amide and hydroxyl groups, resulting in bifunctional diol monomers. rsc.org Similarly, reaction with 5-(hydroxymethyl)furfural (HMF) can be employed to synthesize monomers with internal imine and hydroxyl functionalities. rsc.org The resulting diol monomers, particularly those derived from GVL, have been successfully utilized in the synthesis of polyurethanes. rsc.org
The design of these monomers leverages the reactivity of the primary amine groups of CPDA to form stable amide or imine linkages, while the introduced hydroxyl groups provide the necessary functionality for subsequent polycondensation reactions. This strategy allows for the incorporation of the rigid cyclopentane unit into the polymer backbone, which can influence the material's thermal and mechanical properties.
| Reactant 1 | Reactant 2 | Resulting Monomer Type | Application | Reference |
| cis-Cyclopentane-1,3-diamine | γ-Valerolactone | Bifunctional diol with internal amide groups | Polyurethane synthesis | rsc.org |
| trans-Cyclopentane-1,3-diamine | γ-Valerolactone | Bifunctional diol with internal amide groups | Polyurethane synthesis | rsc.org |
| cis-Cyclopentane-1,3-diamine | 5-(Hydroxymethyl)furfural | Bifunctional diol with internal imine groups | Monomer synthesis | rsc.org |
| trans-Cyclopentane-1,3-diamine | 5-(Hydroxymethyl)furfural | Bifunctional diol with internal imine groups | Monomer synthesis | rsc.org |
Influence of Ligand Stereochemistry on Polymer Architecture and Properties
The stereochemistry of diamine ligands is a critical factor in determining the final properties of polymers. While direct comparative studies on the influence of cis- versus trans-cyclopentane-1,3-diamine on polymer architecture are not extensively documented in the literature, principles can be drawn from analogous systems, such as those involving diaminocyclohexane isomers. researchgate.netresearchgate.net
The spatial arrangement of the amino groups in cis- and trans-isomers leads to different geometric constraints during polymerization. The cis-isomer, with both amino groups on the same face of the cyclopentane ring, is expected to introduce a more pronounced kink or bend in the polymer chain. In contrast, the trans-isomer, with amino groups on opposite faces, would likely lead to a more linear and extended polymer chain. researchgate.netresearchgate.netbham.ac.uk
This difference in chain conformation has significant implications for the packing of polymer chains in the solid state. Polymers derived from trans-isomers, due to their more regular and linear structure, tend to exhibit a higher degree of crystallinity and closer chain packing. researchgate.netresearchgate.net This can lead to materials with higher melting temperatures, increased thermal stability, and enhanced mechanical properties such as tensile strength and modulus. bham.ac.ukdntb.gov.ua
Conversely, the irregular, bent structure of polymers synthesized from cis-isomers disrupts efficient chain packing, resulting in more amorphous materials. researchgate.net This generally translates to lower glass transition temperatures, increased solubility in organic solvents, and greater optical transparency, as the less dense packing reduces intermolecular interactions and light scattering. researchgate.net
In the context of polyimides derived from isomeric diaminocyclohexanes, a clear trend was observed where the glass transition temperature decreased in the order of trans, cis, and a trans-cis mixture, which is attributed to the decreasing degree of close chain packing. researchgate.net It is reasonable to infer that a similar structure-property relationship would exist for polymers, including polyurethanes and polyamides, incorporating the stereoisomers of cyclopentane-1,3-diamine. The choice of the cis- or trans-isomer thus provides a powerful tool to tune the properties of the resulting polymer to suit specific applications, be it high-strength, thermally stable materials or more soluble and processable polymers. researchgate.netbham.ac.uk
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the connectivity and stereochemistry of organic molecules in solution. For Cyclopentane-1,3-diamine hydrochloride, NMR studies would be critical in confirming the molecular structure and differentiating between its cis and trans isomers.
¹H and ¹³C NMR for Structural Confirmation and Isomer Differentiation
The ¹H and ¹³C NMR spectra of this compound are expected to show distinct patterns for the cis and trans isomers due to their different symmetry elements.
The cis-isomer , possessing a plane of symmetry, would exhibit a simpler NMR spectrum. We would anticipate three unique carbon signals in the ¹³C NMR spectrum, corresponding to the two methine carbons (C1, C3), the methylene (B1212753) carbon between them (C2), and the two equivalent methylene carbons (C4, C5). Similarly, the ¹H NMR spectrum would display fewer signals than the trans-isomer.
In contrast, the trans-isomer is chiral and lacks a plane of symmetry, leading to a more complex NMR spectrum where all five carbon atoms are chemically non-equivalent. This would result in five distinct signals in the ¹³C NMR spectrum. The proton spectrum would also be more complex, with distinct resonances for most, if not all, protons.
The chemical shifts in both ¹H and ¹³C NMR are influenced by the electronegativity of the adjacent ammonium (B1175870) groups. The methine carbons (C1 and C3) directly attached to the nitrogen atoms would be the most deshielded, appearing at the highest chemical shift (downfield) in the ¹³C NMR spectrum. The protons attached to these carbons would similarly be shifted downfield.
To illustrate the expected differences, a hypothetical data table is presented below, based on typical chemical shift values for similar cyclopentane (B165970) derivatives.
| Isomer | Carbon | Hypothetical ¹³C Chemical Shift (ppm) | Proton | Hypothetical ¹H Chemical Shift (ppm) |
| cis | C1, C3 | 55-60 | H1, H3 | 3.0-3.5 |
| C2 | 35-40 | H2 | 1.8-2.2 | |
| C4, C5 | 25-30 | H4, H5 | 1.5-1.9 | |
| trans | C1 | 54-59 | H1 | 2.9-3.4 |
| C3 | 53-58 | H3 | 2.8-3.3 | |
| C2 | 34-39 | H2 | 1.7-2.1 | |
| C4 | 24-29 | H4 | 1.4-1.8 | |
| C5 | 23-28 | H5 | 1.3-1.7 |
This table presents hypothetical data for illustrative purposes.
Analysis of Diastereotopic Protons and Ring Geometry
The cyclopentane ring is not planar and exists in a dynamic equilibrium between various puckered conformations, most commonly the envelope and twist forms. This conformational flexibility has a significant impact on the NMR spectrum, particularly on the coupling constants between protons.
In both the cis and trans isomers, the methylene protons on the cyclopentane ring are diastereotopic. This means that the two protons attached to the same carbon atom are in different chemical environments and are therefore non-equivalent. As a result, they will have different chemical shifts and will couple to each other, typically giving rise to complex splitting patterns (geminal coupling). They will also exhibit different coupling constants to adjacent protons (vicinal coupling).
The magnitude of the vicinal coupling constants (³JHH) is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. A detailed analysis of these coupling constants can provide valuable information about the preferred conformation of the cyclopentane ring in solution. For instance, the coupling constants between the methine protons (H1 and H3) and the adjacent methylene protons would differ significantly between the cis and trans isomers and would be sensitive to the ring's pucker.
Advanced NMR Techniques for Conformational Analysis
To unambiguously assign all the proton and carbon signals and to gain deeper insight into the conformational dynamics, advanced NMR techniques would be employed.
Variable Temperature (VT) NMR: Since the cyclopentane ring is conformationally mobile, the observed NMR spectrum at room temperature is an average of the spectra of the different conformers. By recording NMR spectra at different temperatures, it may be possible to study this dynamic process. At low temperatures, the interconversion between conformers might slow down sufficiently on the NMR timescale to allow for the observation of signals from individual conformers. This would provide valuable information about the energy barriers between the different conformations.
X-ray Crystallography for Absolute Stereochemistry and Crystal Structures
Single-Crystal X-ray Diffraction for Defining Absolute Configuration
Single-crystal X-ray diffraction is the most powerful method for determining the absolute configuration of chiral molecules. researchgate.netkoreascience.krresearchgate.net The trans-isomer of Cyclopentane-1,3-diamine is chiral and exists as a pair of enantiomers. If an enantiomerically pure sample of the hydrochloride salt can be crystallized, X-ray diffraction analysis can be used to determine its absolute stereochemistry (i.e., whether it is the (1R,3R) or (1S,3S) enantiomer). This is typically achieved by analyzing the anomalous dispersion of the X-rays by the atoms in the crystal, which allows for the unambiguous assignment of the absolute configuration.
Analysis of Packing Arrangements and Supramolecular Interactions
The crystal structure of an amine hydrochloride is typically dominated by a network of hydrogen bonds. In the case of Cyclopentane-1,3-diamine dihydrochloride (B599025), the protonated amino groups (NH₃⁺) are excellent hydrogen bond donors, while the chloride ions (Cl⁻) are excellent hydrogen bond acceptors.
Based on the crystal structures of similar simple diamine dihydrochlorides, such as ethylenediamine (B42938) dihydrochloride, it is expected that the crystal packing of Cyclopentane-1,3-diamine dihydrochloride would be characterized by an extensive three-dimensional network of N-H···Cl hydrogen bonds . Each ammonium group can donate three hydrogen bonds, and each chloride ion can accept multiple hydrogen bonds, leading to a highly stable and well-ordered crystal lattice.
The specific arrangement of the molecules in the crystal will depend on the stereochemistry (cis or trans) and the need to optimize the hydrogen bonding network and minimize steric repulsions. The analysis of these packing arrangements provides insight into the supramolecular chemistry of the compound and can help to explain its physical properties, such as melting point and solubility.
As an illustrative example, the crystallographic data for ethylenediamine dihydrochloride is provided below.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 4.44 |
| b (Å) | 6.88 |
| c (Å) | 9.97 |
| β (°) | 92 |
| Hydrogen Bonds | N-H···Cl (3.14, 3.16, 3.22 Å) |
Data for ethylenediamine dihydrochloride, presented as an analogous structure.
Polymorphism Studies in Solid-State Forms
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical area of study for hydrochloride salts. While specific polymorphism studies on this compound are not extensively documented in publicly available literature, the phenomenon is common in related structures like other diamine hydrochlorides and organic salts. researchgate.netsoton.ac.uk For instance, the compound 2,2-dimethylpropane-1,3-diaminium dichloride has been shown to exist in at least two polymorphic forms, highlighting the structural versatility of similar diamine salts. researchgate.net
The crystal packing in such salts is heavily influenced by a network of hydrogen bonds, particularly involving the protonated amine groups and the chloride counter-ions. researchgate.netcambridge.org Variations in these hydrogen-bonding motifs can lead to different crystal lattices with distinct physical properties. In the solid state of this compound, the organic cation and the chloride anions can arrange into different packing schemes, potentially stabilized by N–H⋯Cl hydrogen bonds. researchgate.netnih.gov The conformational flexibility of the cyclopentane ring could further contribute to the formation of different polymorphic structures. Investigating polymorphism would typically involve techniques such as single-crystal and powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and solid-state vibrational spectroscopy to identify and characterize these different solid-state forms. rsc.org
Mass Spectrometry (MS)
Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of molecules like this compound.
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, making it an ideal tool for confirming the elemental composition of a compound. measurlabs.com For Cyclopentane-1,3-diamine dihydrochloride, the molecular formula is C₅H₁₄Cl₂N₂. chemscene.comnih.gov HRMS can validate this formula by measuring the monoisotopic mass with exceptional precision, typically to within a few parts per million (ppm).
The theoretical monoisotopic mass of the protonated molecule [M+H]⁺ can be precisely calculated and compared against the experimental value obtained from HRMS. A close match between the theoretical and measured mass provides strong evidence for the assigned molecular formula. Furthermore, the presence of two chlorine atoms in the molecule produces a distinct isotopic pattern due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. HRMS instruments can resolve these isotopic peaks, and the observed pattern serves as an additional confirmation of the number of chlorine atoms in the molecule. rsc.orgresearchgate.net
Table 1: HRMS Data for Cyclopentane-1,3-diamine dihydrochloride
| Molecular Formula | Compound State | Theoretical Monoisotopic Mass (Da) |
|---|---|---|
| C₅H₁₂N₂ | Free Base | 100.100048391 nih.govnih.gov |
Note: The table presents the calculated exact mass for the neutral free base and the neutral dihydrochloride compound. In a typical HRMS experiment, the observed mass would correspond to an ionized form, such as [M+H]⁺.
The fragmentation pattern observed in a mass spectrum provides valuable information about the molecule's structure. For cyclic amines, fragmentation is often initiated by an alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. jove.comjove.comlibretexts.org
For this compound, fragmentation in the mass spectrometer would likely proceed through several key steps. An initial step could be the loss of one or both molecules of hydrogen chloride. The resulting molecular ion of the free diamine would then undergo fragmentation characteristic of cyclic amines. whitman.eduwhitman.edu This typically involves the cleavage of the β-bond to the nitrogen, leading to the opening of the cyclopentane ring. whitman.edu Subsequent fragmentation could involve the loss of alkene molecules from the ring structure. whitman.edu The presence of two nitrogen atoms in the free base results in a molecular ion with an even mass-to-charge ratio (m/z 100), which is an exception to the nitrogen rule that applies to compounds with an odd number of nitrogens. jove.com
Table 2: Plausible Mass Spectrometry Fragmentation for Cyclopentane-1,3-diamine
| Ion (m/z) | Plausible Identity | Fragmentation Pathway |
|---|---|---|
| 100 | [C₅H₁₂N₂]⁺ | Molecular ion of the free base |
| 85 | [C₄H₉N₂]⁺ | Loss of CH₃ radical |
| 71 | [C₄H₉N]⁺ or [C₃H₅N₂]⁺ | Alpha-cleavage and ring fragmentation |
| 56 | [C₃H₆N]⁺ | Ring fragmentation after alpha-cleavage |
Note: This table represents a hypothetical fragmentation pattern for the free base, which would be formed in the mass spectrometer from the hydrochloride salt.
Vibrational Spectroscopy (IR and Raman)
Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques that probe the vibrational modes of a molecule, providing a molecular "fingerprint" that is highly specific. whitman.edu
The vibrational spectrum of this compound is dominated by contributions from the protonated amine groups (NH₃⁺) and the cyclopentane ring. The formation of the hydrochloride salt protonates the primary amine groups, leading to characteristic absorptions that are distinct from the free amine. spectroscopyonline.comresearchgate.net
Key vibrational modes include:
N-H⁺ Stretching: Protonated primary amine salts exhibit very broad and strong absorption bands in the IR spectrum, typically spanning the 3200-2500 cm⁻¹ region. spectroscopyonline.comresearchgate.net These broad features are due to strong hydrogen bonding and can overlap with C-H stretching vibrations.
N-H⁺ Bending: Asymmetric and symmetric bending (scissoring) vibrations of the NH₃⁺ group appear in the 1625-1500 cm⁻¹ range. spectroscopyonline.com
C-H Stretching: The C-H stretching vibrations of the CH₂ groups in the cyclopentane ring typically occur in the 3000-2850 cm⁻¹ region.
Cyclopentane Ring Vibrations: The cyclopentane skeleton gives rise to a series of characteristic peaks, including CH₂ scissoring (~1450 cm⁻¹), twisting, wagging, and ring breathing modes at lower wavenumbers. nih.govresearchgate.netresearchgate.net
C-N Stretching: The C-N stretching vibrations for aliphatic amines are found in the 1250–1020 cm⁻¹ region. orgchemboulder.com
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Approximate Frequency Range (cm⁻¹) | Notes |
|---|---|---|---|
| N-H⁺ Stretching | -NH₃⁺ | 3200 - 2500 | Broad, strong absorption due to hydrogen bonding. spectroscopyonline.comresearchgate.net |
| C-H Stretching | -CH₂- (ring) | 3000 - 2850 | Typically sharp peaks, may overlap with N-H⁺ stretch. researchgate.net |
| N-H⁺ Asymmetric Bending | -NH₃⁺ | 1625 - 1560 | Characteristic of primary amine salts. spectroscopyonline.com |
| N-H⁺ Symmetric Bending | -NH₃⁺ | 1550 - 1500 | Characteristic of primary amine salts. spectroscopyonline.com |
| C-H Bending (Scissoring) | -CH₂- (ring) | ~1450 | Deformation of the ring methylene groups. researchgate.net |
IR and Raman spectroscopy provide complementary information that is crucial for a complete structural and conformational analysis. While some vibrations are active in both, others may be strong in one and weak or absent in the other based on the change in dipole moment (IR) or polarizability (Raman) during the vibration.
The vibrational spectra are highly sensitive to the molecule's conformation. The cyclopentane ring is not planar and exists in puckered conformations, typically described as "envelope" and "twist" forms. nih.govresearchgate.net The specific conformation adopted by this compound in the solid state or in solution will influence the exact frequencies and intensities of the ring's vibrational modes. lmaleidykla.lt Therefore, a detailed analysis of the experimental IR and Raman spectra, often aided by theoretical calculations (e.g., Density Functional Theory), can be used to determine the preferred conformation of the molecule. nih.govlmaleidykla.lt This analysis can also differentiate between cis and trans isomers, as their different symmetries would result in distinct vibrational spectra.
Computational Chemistry and Mechanistic Elucidation
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems. Its balance of computational cost and accuracy makes it particularly suitable for studying organic molecules, including diamine ligands and their derivatives. DFT calculations are instrumental in predicting molecular geometries, orbital interactions, and thermodynamic properties, which collectively govern the chemical behavior of Cyclopentane-1,3-diamine hydrochloride.
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process elucidates bond lengths, bond angles, and dihedral angles of its lowest-energy conformer. DFT methods, employing various functionals and basis sets, are routinely used for this purpose. The choice of functional, such as B3LYP or PBE0, and basis set, like 6-311G(d,p), is crucial for obtaining accurate results that align with experimental data where available nih.govarxiv.org.
Once the geometry is optimized, a range of electronic properties can be calculated. These include the total energy, dipole moment, and the distribution of electron density. Such analyses confirm that the optimized structure represents a true energy minimum through vibrational frequency calculations, where the absence of imaginary frequencies indicates stability nih.gov. For hydrochloride salts, computational models must also account for the ionic interactions between the protonated diamine cation and the chloride anion.
| Component | Examples | Description |
|---|---|---|
| Functionals | B3LYP, PBE0, ωB97X-D, M06-2X | Approximations for the exchange-correlation energy, a key component of DFT that accounts for many-body electron interactions. Hybrid functionals like B3LYP are widely used for their general accuracy. |
| Basis Sets | 6-31G(d,p), 6-311++G(d,p), cc-pVTZ, def2-TZVP | Sets of mathematical functions used to represent the electronic wavefunctions. Larger basis sets with polarization (p,d) and diffuse (++) functions provide greater accuracy, especially for systems with non-covalent interactions or anions. |
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. DFT calculations provide detailed information about the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity nih.gov. For ligands like Cyclopentane-1,3-diamine, FMO analysis can predict the most likely sites for coordination with metal ions, as these interactions often involve the overlap of ligand HOMO with metal LUMO scirp.org.
| Parameter | Definition | Chemical Significance |
|---|---|---|
| HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's capacity to act as an electron donor (nucleophilicity). Higher energy levels suggest stronger donating ability. |
| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's capacity to act as an electron acceptor (electrophilicity). Lower energy levels suggest stronger accepting ability. |
| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO). | A larger gap correlates with higher kinetic stability and lower chemical reactivity. It also relates to the energy required for electronic excitation. nih.gov |
Cyclopentane-1,3-diamine is a chiral scaffold used in the design of ligands for asymmetric catalysis. DFT calculations are essential for understanding how the spatial conformation of a catalyst derived from this diamine influences its reactivity and selectivity nih.govacs.org. Computational modeling can predict the three-dimensional structure of the active catalyst, including how the diamine ligand coordinates to a metal center nih.gov.
For example, DFT can be used to model the interaction between the two amine groups, which can act cooperatively during a catalytic cycle acs.org. Calculations can reveal how non-covalent interactions, such as intramolecular hydrogen bonding, stabilize a particular conformation of the catalyst, thereby creating a well-defined chiral environment that directs the stereochemical outcome of a reaction acs.org. Furthermore, DFT can be used to assess the electronic effects of the ligand on the metal center; diamine ligands are expected to increase the electron density on a coordinated metal, which can facilitate key steps in catalytic cycles like oxidative addition nih.gov.
Computational chemistry provides a powerful means to rationalize experimentally observed stereochemical outcomes. DFT can be used to calculate the relative thermodynamic stabilities of different stereoisomers (diastereomers or epimers) by comparing their ground-state energies. More importantly, it can be used to map the potential energy surface for the interconversion between these isomers.
A notable application is the study of epimerization, a process where the configuration at one chiral center is inverted. By locating the transition state structure for this process, the activation energy barrier can be calculated. A lower energy barrier indicates a more facile epimerization. For instance, in a process analogous to the stereoinversion of succinimide residues in peptides, DFT calculations can model the reaction pathway, including the formation of intermediates like enolates, and determine the catalytic effect of other species, such as ions, on the reaction barrier mdpi.com. Such studies provide a thermodynamic and kinetic basis for why a particular stereoisomer might be favored or why racemization might occur under certain conditions mdpi.com. Thermodynamic data for closely related compounds like cyclohexanediamines, such as heat capacities and enthalpies of vaporization, can also be determined to support these models acs.org.
Non-covalent interactions (NCI), particularly hydrogen bonds, play a critical role in determining the structure, stability, and function of molecules. In this compound, both intramolecular hydrogen bonds (between the two amine groups, depending on conformation) and intermolecular hydrogen bonds (with solvent molecules or the chloride counter-ion) are possible.
DFT calculations can provide deep insight into these interactions. For diamines, computational studies can determine the relative stability of monomeric versus dimeric forms in solution, which is often governed by hydrogen bonding researchgate.net. The calculations can quantify the strength of these bonds and describe their geometry. Advanced analysis techniques such as the Quantum Theory of Atoms in Molecules (QTAIM) or the Reduced Density Gradient (RDG) method can be applied to the DFT-calculated electron density to visualize and characterize weak interactions, distinguishing between strong hydrogen bonds, weaker van der Waals forces, and repulsive steric clashes. These analyses confirm the presence of hydrogen bonding and classify its nature (e.g., electrostatic or partially covalent) researchgate.net.
Reaction Mechanism Studies through Computational Modeling
Beyond static properties, computational modeling is a cornerstone of modern mechanistic chemistry, allowing for the detailed exploration of reaction pathways. For reactions involving Cyclopentane-1,3-diamine or its derivatives, DFT calculations can be used to trace the entire reaction coordinate from reactants to products.
This involves identifying and optimizing the geometries of all relevant species along the pathway, including reactants, products, intermediates, and, crucially, transition states. By calculating the energies of these species, a full energy profile of the reaction can be constructed. This profile reveals the activation energies for each step, allowing for the identification of the rate-determining step and providing a theoretical basis for the observed reaction kinetics.
For example, computational studies on the combustion of cyclopentane (B165970) have elucidated the primary initiation mechanisms, such as hydrogen abstraction and C-C bond cleavage, by modeling the relevant radical intermediates and transition states researchgate.netresearchgate.net. Similarly, in catalyzed reactions, modeling can show how the catalyst interacts with substrates, lowers the activation barrier, and guides the reaction toward the desired product, as demonstrated in studies of stereoinversion where a catalyst facilitates proton abstraction from an asymmetric carbon mdpi.com. These computational mechanistic studies provide a dynamic picture of the chemical process that is often inaccessible through experimental means alone.
Simulation of Reaction Pathways for Synthesis (e.g., reductive amination, hydrogenation)
The synthesis of cyclopentane-1,3-diamine can be achieved through several routes, with reductive amination and hydrogenation of dione (B5365651) precursors being prominent methods. maastrichtuniversity.nlmdpi.com Computational simulations, particularly using Density Functional Theory (DFT), are instrumental in mapping out the step-by-step atomic and electronic changes that occur during these transformations.
Reductive Amination: This process typically involves the reaction of a carbonyl compound with an amine to form an imine, which is then reduced to the desired amine. acs.org In the synthesis of cyclopentane-1,3-diamine, this would involve cyclopentane-1,3-dione as a starting material. Computational models can simulate the nucleophilic attack of ammonia (B1221849) on the carbonyl groups, the subsequent dehydration to form a di-imine intermediate, and the final reduction step. youtube.com These simulations help in understanding the reaction kinetics and the factors influencing the yield of the final product. Different reducing agents, such as sodium borohydride or sodium triacetoxyborohydride, can be modeled to determine their efficacy and selectivity for the imine reduction over the initial ketone. acs.orgorganic-chemistry.orgyoutube.com
Hydrogenation: The hydrogenation of cyclopentane-1,3-dione to cyclopentane-1,3-diol, followed by amination, or the direct hydrogenation of cyclopentane-1,3-dioxime are viable synthetic pathways. maastrichtuniversity.nlresearchgate.netrsc.org Computational studies can model the interaction of the substrate with the surface of heterogeneous catalysts (e.g., Raney Nickel, Rh/C) or the coordination with homogeneous catalysts (e.g., Ru-based complexes). acs.org These models elucidate how the substrate adsorbs onto the catalyst surface and how hydrogen atoms are transferred, providing insights into the reaction's stereoselectivity, which is crucial for obtaining specific cis- or trans-isomers of the diamine.
Identification of Transition States and Energy Barriers
A key aspect of mechanistic elucidation is the identification of transition states—the highest energy points along a reaction coordinate—and the calculation of their associated energy barriers. researchgate.net These barriers determine the rate of a reaction. For the synthesis of cyclopentane-1,3-diamine, computational chemists can map the potential energy surface for each step of the proposed reaction mechanism.
For instance, in the reductive amination pathway, DFT calculations can determine the activation energy required for the initial formation of the carbinolamine intermediate, the subsequent dehydration to the imine, and the final hydride transfer from the reducing agent. acs.org By comparing the energy barriers of competing pathways, researchers can predict the most likely reaction mechanism and identify the rate-determining step. This knowledge is invaluable for optimizing reaction conditions, such as temperature and pressure, to favor the desired product formation. In studies of similar diamine syntheses, DFT computations have successfully calculated free-energy barriers for key steps, showing excellent agreement with experimental observations. researchgate.net
Investigation of Electron and Energy Transfer Pathways in Catalytic Cycles
Many synthetic routes to diamines rely on catalysts to proceed efficiently. organic-chemistry.orgua.es Computational modeling is essential for understanding the intricate details of catalytic cycles, including the pathways of electron and energy transfer. In the context of hydrogenation, for example, models can show how the catalyst facilitates the cleavage of the H-H bond and the subsequent transfer of hydrogen atoms to the substrate.
These investigations can reveal the oxidation states of the metal center in a homogeneous catalyst throughout the cycle and how ligands influence its electronic properties and reactivity. For electrocatalytic approaches to diamine synthesis, computational models can detail the anodic generation of radical intermediates and their subsequent reactions. nih.gov Understanding these fundamental electronic processes allows for the rational design of more efficient and selective catalysts. For example, by analyzing the electronic structure of the catalyst-substrate complex, modifications can be proposed to lower the activation energy of the key steps in the catalytic cycle. researchgate.net
Computational Analysis of Solvent Effects on Reaction Mechanisms
The choice of solvent can significantly impact reaction rates and selectivity. ucsb.edu Computational models can account for the effect of the solvent in several ways, from implicit models that treat the solvent as a continuous dielectric medium to explicit models that include individual solvent molecules interacting directly with the reacting species. researchgate.netnih.govcas.czrsc.org
For the synthesis of Cyclopentane-1,3-diamine, computational analysis can show how a protic solvent might stabilize transition states through hydrogen bonding, thereby lowering the energy barrier. acs.org Conversely, a nonpolar solvent might favor different reaction pathways. By calculating reaction profiles in various simulated solvent environments, it is possible to predict the optimal solvent for a given transformation. Combined cluster/continuum models, where the first solvation shell is treated explicitly and the bulk solvent implicitly, often provide the most accurate results, capturing both specific solute-solvent interactions and bulk dielectric effects. nih.govcas.cz
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies
QSAR and QSPR studies establish mathematical relationships between the chemical structure of a series of compounds and their biological activity or physical properties. These models are powerful predictive tools in medicinal chemistry and materials science.
Correlation of Computed Parameters with Experimental Observables
The foundation of a robust QSAR/QSPR model is the correlation between calculated molecular descriptors and experimentally measured values. researchgate.net For derivatives of cyclopentane-1,3-diamine, a wide range of quantum chemical parameters can be computed, such as electronic properties (e.g., atomic charges, dipole moment), steric parameters (e.g., molecular volume, surface area), and thermodynamic properties (e.g., heats of formation).
These computed descriptors are then statistically correlated with experimental data. For example, the basicity (pKa) of a series of diamine derivatives, a key factor in their reactivity, can be correlated with calculated parameters like the net charge on the nitrogen atoms. mdpi.com Similarly, if a series of cyclopentane-1,3-diamine derivatives were synthesized and tested for a specific biological activity (e.g., enzyme inhibition), their measured potencies (e.g., IC50 values) could be correlated with computed descriptors. Multiple linear regression (MLR) and artificial neural networks (ANN) are common statistical methods used to build these correlation models. tandfonline.comnih.gov
Below is an interactive table showing a hypothetical correlation for a series of diamine derivatives.
| Derivative | Computed Descriptor (e.g., Net Charge on N) | Experimental pKa |
| Compound A | -0.35 | 9.8 |
| Compound B | -0.32 | 9.5 |
| Compound C | -0.40 | 10.2 |
| Compound D | -0.28 | 9.1 |
This table is illustrative and does not represent real experimental data for this compound derivatives.
Predictive Modeling for Design of New Diamine Derivatives
Once a statistically significant QSAR/QSPR model is established and validated, its primary utility is in predictive modeling. nih.govfrontiersin.org These models can be used to predict the activity or property of novel, yet-to-be-synthesized derivatives of cyclopentane-1,3-diamine. This in silico screening allows chemists to prioritize the synthesis of compounds that are most likely to possess the desired characteristics, saving significant time and resources. tandfonline.comnih.gov
For instance, if a QSAR model indicates that higher electron density on the nitrogen atoms and a specific molecular shape are correlated with higher biological activity, chemists can design new derivatives that incorporate electron-donating groups and conform to the desired shape. The model can then predict the activity of these new designs before they are synthesized. This iterative process of design, prediction, and synthesis is a cornerstone of modern drug discovery and materials development. tandfonline.comnih.gov
The table below illustrates how a validated QSAR model might be used to predict the activity of new, unsynthesized diamine derivatives.
| New Derivative Design | Key Computed Descriptors | Predicted Biological Activity (e.g., pIC50) |
| Design X | Descriptor 1: 0.5, Descriptor 2: 150 ų | 7.2 |
| Design Y | Descriptor 1: 0.7, Descriptor 2: 165 ų | 8.1 |
| Design Z | Descriptor 1: 0.4, Descriptor 2: 140 ų | 6.8 |
This table is illustrative. pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50).
Building Block for Complex Organic Molecule Synthesis
The rigid cyclopentane core and the stereochemical possibilities arising from the two amine groups make Cyclopentane-1,3-diamine a valuable component in asymmetric synthesis and the construction of intricate molecular architectures.
The stereoselective synthesis of cyclopentane derivatives is a significant area of organic synthesis due to the prevalence of the cyclopentane motif in biologically active natural products and pharmaceuticals. The convergent, asymmetric synthesis of a cyclopentane nucleus bearing multiple chiral centers presents a distinct challenge for synthetic chemists nih.gov. Methodologies such as rhodium-catalyzed reactions of vinyldiazoacetates with (E)-1,3-disubstituted 2-butenols have been developed to generate cyclopentanes with high levels of stereoselectivity nih.gov.
In this context, Cyclopentane-1,3-diamine, with its inherent cis and trans isomers, provides a pre-defined stereochemical framework that can be incorporated into larger molecules. This allows for the controlled introduction of specific spatial arrangements of functional groups, which is critical for the biological activity or material properties of the target molecule. The use of diastereomerically pure cis- and trans-isomers of Cyclopentane-1,3-diamine (CPDA) has been demonstrated in the synthesis of novel bifunctional diol monomers rsc.orgmaastrichtuniversity.nl.
Chiral diamines are fundamental building blocks in the synthesis of chiral ligands for asymmetric catalysis and as key intermediates for pharmaceuticals. While specific examples detailing the use of this compound for the synthesis of advanced chiral intermediates are not extensively documented in publicly available literature, the principles of its application can be inferred from related chiral diamines. For instance, chiral α,β-unsaturated acylammonium intermediates derived from chiral amines are utilized in organocascade processes to rapidly assemble complex carbocycles nih.gov.
Cyclopentane-1,3-diamine, being a chiral diamine, can be used to synthesize a variety of chiral intermediates. For example, it can be reacted with electrophiles to form chiral ligands for transition metal catalysts, which are instrumental in asymmetric hydrogenation, oxidation, and carbon-carbon bond-forming reactions. The diamine functionality allows for the formation of bidentate ligands, which can coordinate to a metal center and create a chiral environment, influencing the stereochemical outcome of a reaction.
Polymer Science and Materials Development
The difunctional nature of Cyclopentane-1,3-diamine makes it an excellent monomer for polymerization reactions, leading to the development of new polymers with tailored properties.
The incorporation of cyclic structures into polymer backbones is a well-established strategy to enhance the thermal stability and mechanical properties of materials. The rigidity of the cyclopentane ring can restrict the segmental motion of polymer chains, leading to higher glass transition temperatures (Tg) and improved thermal stability.
A significant application of Cyclopentane-1,3-diamine is in the synthesis of novel polyurethanes. Research has demonstrated a bio-based route to synthesize Cyclopentane-1,3-diamine (CPDA) from hemicellulosic feedstock rsc.orgresearchgate.net. Both the cis- and trans-isomers of CPDA have been successfully reacted with bio-based lactones and 5-(hydroxymethyl)furfural (HMF) to create novel bifunctional diol monomers. These monomers, containing internal amide and imine groups, have been successfully applied in the synthesis of polyurethanes rsc.orgmaastrichtuniversity.nl. This approach not only leads to new polymeric materials but also aligns with the principles of green chemistry by utilizing renewable resources.
The synthesis of these novel polyurethanes can be summarized in the following table:
| Monomer Reactant 1 | Monomer Reactant 2 | Resulting Polymer | Reference |
| Diastereomerically pure cis- and trans-Cyclopentane-1,3-diamine (B1506594) | Bio-based lactones (e.g., γ-valerolactone) | Polyurethanes | rsc.org |
| Diastereomerically pure cis- and trans-Cyclopentane-1,3-diamine | 5-(hydroxymethyl)furfural (HMF) | Polyurethanes | rsc.org |
Coordination complexes of organic ligands with metal ions are a promising class of materials for non-linear optical (NLO) applications. These materials can exhibit large second- and third-order optical nonlinearities, which are essential for technologies such as optical switching, frequency conversion, and optical data storage.
While there is no specific research found detailing the use of this compound in the development of NLO materials, the fundamental principles suggest its potential in this area. As a diamine, it can act as a bidentate ligand, forming stable coordination complexes with various transition metals. The electronic properties of these complexes, which are crucial for NLO activity, can be tuned by modifying the ligand structure and the choice of the metal ion. The synthesis of such coordination complexes could lead to novel materials with interesting optical properties.
Future Research Directions and Emerging Paradigms
Exploration of Novel Bio-based Feedstocks for Sustainable Production
The transition from petrochemical-based manufacturing to sustainable processes is a paramount goal in modern chemistry. A significant future direction for Cyclopentane-1,3-diamine production lies in the exploration and optimization of bio-based feedstocks. Recent research has established a novel and green route for synthesizing Cyclopentane-1,3-diamine (CPDA) from hemicellulosic feedstock, a non-edible and renewable raw material. rsc.orgsmolecule.comrsc.org This approach circumvents the reliance on fossil fuels and aligns with the principles of a circular economy.
The established multi-step synthesis from hemicellulose provides a foundational platform for future research. rsc.orgrsc.org Key stages in this process are outlined below:
| Step | Transformation | Reactant | Key Reagent/Catalyst | Product |
| 1 | Piancatelli Rearrangement | Furfuryl alcohol | (Not specified) | 4-hydroxycyclopent-2-enone (4-HCP) |
| 2 | Isomerization | 4-hydroxycyclopent-2-enone (4-HCP) | Ru Shvo catalyst | Cyclopentane-1,3-dione (CPDO) |
| 3 | Oximation | Cyclopentane-1,3-dione (CPDO) | (Not specified) | Cyclopentane-1,3-dioxime (CPDX) |
| 4 | Hydrogenation | Cyclopentane-1,3-dioxime (CPDX) | Rh/C | Cyclopentane-1,3-diamine (CPDA) |
Development of Highly Enantioselective and Diastereoselective Synthetic Routes
Cyclopentane-1,3-diamine possesses multiple stereocenters, leading to the existence of different stereoisomers (e.g., cis and trans diastereomers, and their respective enantiomers). The specific stereochemistry of the diamine is crucial as it dictates its three-dimensional structure and, consequently, its function in applications such as chiral ligands for asymmetric catalysis or as building blocks for pharmaceuticals. Therefore, the development of highly stereoselective synthetic routes is a critical research frontier.
While methods for synthesizing racemic or diastereomeric mixtures exist, future work will concentrate on methodologies that provide precise control over the stereochemical outcome. Emerging strategies in organic synthesis offer promising avenues:
Asymmetric Catalysis: Employing chiral catalysts to favor the formation of a single enantiomer is a powerful approach. Research into palladium-catalyzed enantioselective allylic alkylation to construct chiral building blocks for cyclopentane-based structures showcases the potential of this strategy. nih.gov
Organophotoredox Catalysis: This rapidly developing field combines visible light photocatalysis with organocatalysis. A highly diastereoselective organophotoredox-catalyzed [3 + 2] cycloaddition has been reported for synthesizing cis-cyclopentane-1,2-diamine (B3003292) derivatives, a method that could potentially be adapted for the 1,3-diamine isomer. ontosight.ainih.gov
Substrate-Directed Reactions: The inherent chirality of a starting material can be used to direct the stereochemical outcome of subsequent reactions. An efficient entry into highly substituted cyclopentanones has been demonstrated via an aza-Michael reaction where a hydroxyl group directs the incoming nucleophile to achieve excellent diastereoselectivity. nih.gov
Future research will aim to adapt these and other advanced synthetic methods to produce specific stereoisomers of Cyclopentane-1,3-diamine with high purity, bypassing the need for challenging chiral resolution steps.
Integration of Cyclopentane-1,3-diamine in Supramolecular Assemblies and Smart Materials
The unique structural and stereochemical features of Cyclopentane-1,3-diamine make it an attractive candidate for the construction of complex, functional architectures. A promising future direction is its integration into supramolecular assemblies and "smart" materials that respond to external stimuli.
The two amine groups provide sites for hydrogen bonding and coordination, which are the primary interactions that govern the self-assembly of molecules into larger, ordered structures. Derivatives of (1S,3S)-Cyclopentane-1,3-diamine have already shown potential in supramolecular chemistry, where they can influence lipid packing and conformational flexibility. smolecule.com The ability of the compound to influence self-assembly processes is critical for creating novel materials and advanced drug delivery systems. smolecule.com For example, chiral diamines like diaminocyclohexane have been shown to trigger the self-assembly of otherwise achiral molecules into chiral supramolecular structures with unique optical properties. rsc.org
Future research will likely explore the use of Cyclopentane-1,3-diamine as:
A building block for Metal-Organic Frameworks (MOFs): The diamine can act as a linker or modulator in MOFs, creating porous materials with tailored properties for applications such as gas storage (e.g., CO2 capture) and separation. researchgate.net
A component of stimuli-responsive polymers: By incorporating the diamine into polymer chains, materials could be designed to change their shape or properties in response to changes in pH or temperature.
A scaffold for chiral sensors: The specific spatial arrangement of the amine groups could be used to create host molecules that selectively bind to and detect other chiral molecules.
Advanced Computational Studies for Rational Design and Prediction
Computational chemistry is an increasingly powerful tool for accelerating materials discovery and optimizing chemical processes. In the context of Cyclopentane-1,3-diamine, advanced computational studies represent a significant avenue for future research. These studies can provide deep insights into the molecule's behavior and guide the rational design of new derivatives and applications.
Future computational work could focus on:
Conformational Analysis: Predicting the stable conformations of different stereoisomers of the diamine and its derivatives, which is essential for understanding its interaction with other molecules.
Reaction Mechanism Elucidation: Using methods like Density Functional Theory (DFT) to model reaction pathways for the synthesis of Cyclopentane-1,3-diamine, helping to optimize reaction conditions and predict stereochemical outcomes.
Design of Novel Ligands and Catalysts: Screening virtual libraries of Cyclopentane-1,3-diamine derivatives to identify promising candidates as ligands for asymmetric catalysis, predicting their binding affinity and selectivity.
Modeling Supramolecular Assembly: Simulating how individual diamine-containing molecules interact and assemble into larger structures, aiding in the design of new functional materials. sigmaaldrich.com
Property Prediction: Calculating key physicochemical properties of new polymers or materials derived from Cyclopentane-1,3-diamine before their synthesis, enabling a more targeted experimental approach. enamine.net
By integrating these computational approaches, researchers can reduce the trial-and-error nature of experimental work, leading to a more efficient and rapid development of new technologies based on this versatile diamine.
Expanding Catalytic Applications to Challenging Chemical Transformations
Chiral diamines are well-established as privileged scaffolds for ligands in asymmetric catalysis. While much attention has been given to 1,2-diamines, the unique 1,3-substitution pattern of Cyclopentane-1,3-diamine offers a different spatial arrangement of the coordinating nitrogen atoms. This distinct geometry could prove advantageous for specific and challenging chemical transformations where existing catalysts show limitations.
Future research will focus on synthesizing new chiral ligands from enantiopure Cyclopentane-1,3-diamine and evaluating their performance in a variety of catalytic reactions. Potential areas of exploration include:
Asymmetric Hydrogenation: Developing novel catalysts for the hydrogenation of difficult substrates, such as tetra-substituted olefins or heteroaromatic compounds.
C-H Activation/Functionalization: Designing ligands that enable the selective functionalization of C-H bonds, a key goal in streamlining organic synthesis.
Enantioselective Michael Additions and Aldol (B89426) Reactions: Creating catalysts that can control the formation of new carbon-carbon bonds with high stereoselectivity.
The rigid cyclopentane (B165970) backbone can impart a well-defined chiral environment around a metal center, which is crucial for achieving high levels of enantioselectivity. Exploring the full potential of Cyclopentane-1,3-diamine-based ligands in catalysis is a key direction for future innovation.
Exploration of Cyclopentane-1,3-diamine in Flow Chemistry and Continuous Manufacturing
The shift from traditional batch processing to continuous flow manufacturing is revolutionizing the chemical and pharmaceutical industries. Flow chemistry offers numerous advantages, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, precise control over reaction parameters, and easier scalability.
A significant future research direction is the adaptation of synthetic routes for Cyclopentane-1,3-diamine and its derivatives to continuous flow processes. Many of the individual steps in its synthesis, such as hydrogenations, oximations, and catalytic isomerizations, are well-suited for flow chemistry. rsc.orgrsc.org
Key areas for future investigation include:
Developing Continuous Synthesis Routes: Designing integrated, multi-step flow systems that convert starting materials (ideally bio-based) into the final product without isolating intermediates.
Utilizing Packed-Bed Reactors: Employing solid-supported catalysts or reagents in flow reactors to simplify purification and enable catalyst recycling. The hydrogenation of the dioxime intermediate over a heterogeneous catalyst like Rh/C is a prime candidate for this approach. rsc.org
Improving Process Safety and Efficiency: The use of flow chemistry can minimize the volume of hazardous intermediates at any given time and allow for operation at higher temperatures and pressures, potentially accelerating reaction rates and improving efficiency.
By embracing continuous manufacturing, the production of Cyclopentane-1,3-diamine can become more efficient, safer, and more economically viable, facilitating its broader application in various industries.
Q & A
Q. What are the optimal synthetic routes for Cyclopentane-1,3-diamine hydrochloride, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves cyclization of a linear diamine precursor followed by hydrochloric acid treatment to form the hydrochloride salt. Key steps include:
- Amine Protection/Deprotection : Use Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups to prevent unwanted side reactions during cyclization .
- Cyclization : Employ reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to promote intramolecular bond formation .
- Hydrochloride Formation : Treat the free amine with concentrated HCl under controlled pH (e.g., pH 3–4) to precipitate the hydrochloride salt .
- Industrial Scalability : Continuous flow reactors improve efficiency by maintaining precise temperature (e.g., 25–50°C) and pressure (1–5 bar) .
Q. Critical Parameters :
- Temperature : Excessive heat (>60°C) may degrade the cyclopentane ring.
- Reagent Ratios : A 1:1.2 molar ratio of amine to HCl ensures complete salt formation without excess acid .
Q. What analytical methods are recommended for assessing the purity of this compound?
Methodological Answer:
- HPLC : Use a C18 column with UV detection at 254 nm. Mobile phase: 70% acetonitrile/30% 0.1% trifluoroacetic acid (TFA) in water. Retention time: ~8.2 minutes .
- 1H NMR : Key peaks include δ 1.5–2.0 ppm (cyclopentane protons) and δ 8.2 ppm (amine protons) .
- Mass Spectrometry : Exact mass = 224.1273 g/mol (calculated for C₆H₁₄ClN₂). Monitor for impurities like N-methylpropane-1,3-diamine (Δm/z = +14) .
Q. Common Impurities :
| Impurity | Source | Detection Method |
|---|---|---|
| Unreacted linear diamine | Incomplete cyclization | HPLC (retention time: 5.1 min) |
| Oxidative byproducts | Side reactions with O₂ | LC-MS (m/z = 240–250) |
Advanced Research Questions
Q. How do solute-solvent interactions affect the crystallization and stability of this compound?
Methodological Answer:
- Solvent Selection : Binary mixtures (e.g., ethanol/water) enhance solubility at elevated temperatures (40–60°C) and promote crystallization upon cooling. Ethanol reduces dielectric constant, favoring salt precipitation .
- Crystal Polymorphism : Use X-ray diffraction (XRD) to identify stable polymorphs. Anhydrous forms are preferred for long-term storage .
- Stability Studies : Accelerated degradation tests (40°C/75% RH for 6 months) reveal hydrolytic susceptibility. Stabilize with desiccants (e.g., silica gel) .
Case Study :
In ethanol/water (3:1 v/v), this compound exhibits a solubility of 12 mg/mL at 25°C, decreasing to 2 mg/mL at 0°C, yielding >95% pure crystals .
Q. What is the mechanistic role of this compound in synthesizing CXCR4 antagonists for HIV-1 research?
Methodological Answer:
- Structural Role : The cyclopentane ring imposes conformational rigidity, enhancing binding to CXCR4 receptors. The diamine moiety facilitates hydrogen bonding with aspartate residues (e.g., Asp171 and Asp262) .
- Synthetic Applications :
- Step 1 : Couple the diamine with purine derivatives using EDC/HOBt (1:1.5 molar ratio) in DMF at 0–5°C to minimize epimerization .
- Step 2 : Purify intermediates via flash chromatography (silica gel, 5% methanol/dichloromethane) .
Q. Biological Relevance :
- In Vitro Assays : Compounds derived from this compound show IC₅₀ values of 10–50 nM against HIV-1 entry in TZM-bl cells .
Q. How can researchers resolve contradictions in reported toxicity data for this compound?
Methodological Answer:
- Toxicological Testing :
- Mitigation Strategies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
